Adrixetinib TFA
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C27H25F6N5O7 |
|---|---|
Molecular Weight |
645.5 g/mol |
IUPAC Name |
N-[5-(6,7-dimethoxyquinolin-4-yl)oxy-2-pyridinyl]-1-propyl-4-(2,2,2-trifluoroethoxy)pyrazole-3-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C25H24F3N5O5.C2HF3O2/c1-4-9-33-13-21(37-14-25(26,27)28)23(32-33)24(34)31-22-6-5-15(12-30-22)38-18-7-8-29-17-11-20(36-3)19(35-2)10-16(17)18;3-2(4,5)1(6)7/h5-8,10-13H,4,9,14H2,1-3H3,(H,30,31,34);(H,6,7) |
InChI Key |
JDZQIIDIZOVHIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)NC2=NC=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)OCC(F)(F)F.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
The Tri-Pronged Attack of Adrixetinib TFA: A Technical Guide to its Mechanism of Action
For Immediate Release
Adrixetinib TFA (Q702) is an orally available, selective small molecule inhibitor that demonstrates potent anti-tumor activity by simultaneously targeting three critical receptor tyrosine kinases (RTKs): Axl, Mer, and CSF1R. This unique tri-specific targeting approach allows Adrixetinib to disrupt key oncogenic signaling pathways, remodel the tumor microenvironment (TME), and overcome drug resistance. This in-depth guide provides a technical overview of the mechanism of action of this compound for researchers, scientists, and drug development professionals.
Core Mechanism: Inhibition of Axl, Mer, and CSF1R
This compound exerts its therapeutic effects through the competitive inhibition of the ATP-binding sites of Axl, Mer, and CSF1R, leading to the blockade of their downstream signaling cascades. The inhibitory activity of Adrixetinib has been quantified in kinase-domain binding-based assays, revealing high potency against its intended targets.[1]
| Target Kinase | IC50 (nM)[1] |
| Axl | 0.3 |
| Mer | 0.8 |
| CSF1R | 8.7 |
Impact on Downstream Signaling Pathways
The inhibition of Axl, Mer, and CSF1R by Adrixetinib disrupts multiple pro-tumorigenic signaling pathways that are crucial for cancer cell proliferation, survival, migration, and invasion.
Axl Signaling Pathway: The binding of the ligand Gas6 to Axl typically triggers receptor dimerization and autophosphorylation, leading to the activation of several downstream pathways, including the PI3K/Akt/mTOR, MAPK/ERK, and JAK/STAT pathways.[2] These pathways are central to promoting cell survival, proliferation, and resistance to apoptosis. Adrixetinib blocks the initiation of this signaling cascade at its source.
Mer Signaling Pathway: Mer, another member of the TAM (Tyro3, Axl, Mer) family of RTKs, is activated by its ligands Gas6 and Protein S. This activation leads to the recruitment of adaptor proteins and the subsequent activation of downstream signaling pathways such as PI3K/Akt, MAPK/ERK, and NF-κB, which are involved in cell survival, proliferation, and migration.[3][4] Adrixetinib's inhibition of Mer kinase activity effectively shuts down these pro-survival signals.
CSF1R Signaling Pathway: The binding of its ligands, CSF1 and IL-34, to CSF1R induces receptor dimerization and autophosphorylation. This activates downstream signaling cascades, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, which are vital for the differentiation, proliferation, and survival of myeloid lineage cells, particularly macrophages.[5][6][7] By inhibiting CSF1R, Adrixetinib disrupts the signaling necessary for the survival and function of tumor-associated macrophages (TAMs).
Remodeling the Tumor Microenvironment
A key aspect of Adrixetinib's mechanism of action is its ability to modulate the tumor microenvironment (TME) from an immunosuppressive to an immune-active state. This is primarily achieved by targeting the myeloid cell populations within the TME.
Preclinical studies in syngeneic mouse models have demonstrated that Adrixetinib treatment leads to:
-
A shift in macrophage polarization: Adrixetinib promotes the repolarization of immunosuppressive M2 macrophages to an anti-tumor M1 phenotype.
-
A decrease in immunosuppressive cells: Treatment with Adrixetinib reduces the populations of M2 macrophages and myeloid-derived suppressor cells (MDSCs) within the tumor.
-
An increase in cytotoxic T cells: By reducing the immunosuppressive environment, Adrixetinib facilitates the infiltration and activation of cytotoxic CD8+ T cells.
These changes in the TME are believed to contribute significantly to the anti-tumor efficacy of Adrixetinib and may enhance the effectiveness of immune checkpoint inhibitors.[1][8]
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of Adrixetinib are outlined below.
Kinase Inhibition Assay
The inhibitory activity of Adrixetinib against Axl, Mer, and CSF1R was determined using a kinase-domain binding-based assay. The specific protocol involved assessing the ability of Adrixetinib to displace a fluorescent tracer from the ATP-binding pocket of the purified kinase domains of Axl, Mer, and CSF1R. The IC50 values were calculated from the resulting dose-response curves.[1]
Cell-Based Phosphorylation Assays
The effect of Adrixetinib on the phosphorylation of its target kinases in a cellular context was evaluated using Western blotting.
Cell Lines:
-
H1299 (non-small cell lung cancer)
-
A549 (non-small cell lung cancer)
-
THP-1 (human monocytic cell line)
Methodology:
-
Cells were cultured to 70-80% confluency.
-
Cells were treated with varying concentrations of Adrixetinib for a specified period.
-
Following treatment, cells were lysed, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of Axl, Mer, and CSF1R.
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using a chemiluminescence detection system.
In Vivo Syngeneic Mouse Models
The anti-tumor efficacy and effects on the tumor microenvironment of Adrixetinib were assessed in syngeneic mouse models.
Animal Models:
-
C57BL/6 mice were used for the MC38 (colon adenocarcinoma) and B16F10-OVA (melanoma) models.
-
BALB/c mice were used for the CT26 (colon carcinoma) and RENCA (renal cell carcinoma) models.
Experimental Workflow:
-
Tumor cells were subcutaneously injected into the flank of the mice.
-
Once tumors reached a palpable size, mice were randomized into treatment and control groups.
-
Adrixetinib was administered orally at specified doses and schedules.
-
Tumor volume was measured regularly throughout the study.
-
At the end of the study, tumors were excised for analysis of the immune cell populations by flow cytometry.
Flow Cytometry Analysis of the Tumor Microenvironment
Methodology:
-
Excised tumors were mechanically and enzymatically dissociated to obtain single-cell suspensions.
-
Cells were stained with a cocktail of fluorescently labeled antibodies to identify different immune cell populations, including:
-
Macrophages (F4/80+, CD11b+)
-
M1 Macrophages (CD86+, MHCII+)
-
M2 Macrophages (CD206+, CD163+)
-
CD8+ T cells (CD3+, CD8+)
-
Myeloid-Derived Suppressor Cells (CD11b+, Gr-1+)
-
-
Stained cells were analyzed using a flow cytometer.
-
The percentage of each immune cell population within the total live cell gate was determined.
Visualizations
Signaling Pathways
Caption: Adrixetinib inhibits Axl, Mer, and CSF1R signaling.
Experimental Workflow
Caption: Workflow for in vivo studies of Adrixetinib.
References
- 1. Analyzing the Tumor Microenvironment by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MERTK Inhibition as a Targeted Novel Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Western Blot Protocols | Antibodies.com [antibodies.com]
- 5. scite.ai [scite.ai]
- 6. Graphical Abstract [frontiersin.org]
- 7. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 8. A Novel Selective Axl/Mer/CSF1R Kinase Inhibitor as a Cancer Immunotherapeutic Agent Targeting Both Immune and Tumor Cells in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Adrixetinib (Q702): A Technical Guide to Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adrixetinib (Q702) is a potent, orally bioavailable small molecule inhibitor targeting the receptor tyrosine kinases (RTKs) Axl, Mer, and Colony-Stimulating Factor 1 Receptor (CSF1R).[1] These targets are key players in tumorigenesis, immune evasion, and resistance to therapy.[1][2] This technical guide provides an in-depth overview of the known and putative downstream signaling pathways affected by Adrixetinib, based on preclinical and clinical research. It summarizes quantitative data, details relevant experimental methodologies, and presents visual representations of the signaling cascades to support further investigation and drug development efforts.
Introduction
Adrixetinib is a clinical-stage therapeutic agent with demonstrated anti-tumor activity in various cancer models.[3] Its mechanism of action is centered on the simultaneous inhibition of Axl, Mer (members of the TAM family of RTKs), and CSF1R.[3][4] This triple inhibition modulates the tumor microenvironment (TME) by targeting both cancer cells and immune cells, leading to enhanced anti-tumor immunity and overcoming drug resistance.[2][5][6] Understanding the specific downstream signaling events triggered by Adrixetinib is crucial for optimizing its clinical application, identifying predictive biomarkers, and developing rational combination therapies.
Mechanism of Action and Primary Targets
Adrixetinib exhibits high affinity and inhibitory activity against its primary targets. The half-maximal inhibitory concentrations (IC50) determined through in vitro kinase assays are summarized below.
| Target | IC50 (nM) |
| Axl | 0.3 |
| Mer | 0.8 |
| CSF1R | 8.7 |
Table 1: In vitro kinase inhibitory activity of Adrixetinib.
Downstream Signaling Pathways
The inhibition of Axl, Mer, and CSF1R by Adrixetinib is expected to impact several critical intracellular signaling pathways that regulate cell survival, proliferation, migration, and immune responses. While direct quantitative data on the modulation of these pathways by Adrixetinib is limited in publicly available literature, the known downstream signaling of its individual targets provides a strong basis for its mechanism of action.
PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central regulator of cell survival, growth, and proliferation and is a well-established downstream effector of Axl and CSF1R.
Axl-Mediated PI3K/AKT Activation: Upon ligand (Gas6) binding, Axl undergoes dimerization and autophosphorylation, creating docking sites for the p85 regulatory subunit of PI3K. This leads to the activation of PI3K, which in turn converts PIP2 to PIP3, resulting in the recruitment and activation of AKT.
CSF1R-Mediated PI3K/AKT Activation: Binding of CSF-1 or IL-34 to CSF1R also triggers receptor dimerization, autophosphorylation, and subsequent activation of the PI3K/AKT cascade.
Effect of Adrixetinib: By inhibiting Axl and CSF1R, Adrixetinib is predicted to decrease the phosphorylation and activation of PI3K and AKT. This would lead to the inhibition of downstream AKT substrates, ultimately promoting apoptosis and reducing cell proliferation in tumor cells.
Figure 1: Adrixetinib inhibition of the PI3K/AKT pathway.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival, and is activated by both Axl and CSF1R.
Axl and CSF1R-Mediated MAPK/ERK Activation: Activation of Axl and CSF1R can lead to the recruitment of adaptor proteins like Grb2, which in turn activates the Ras-Raf-MEK-ERK signaling cascade.
Effect of Adrixetinib: Inhibition of Axl and CSF1R by Adrixetinib is expected to attenuate the phosphorylation of MEK and ERK, leading to decreased proliferation and survival of cancer cells.
Figure 2: Adrixetinib inhibition of the MAPK/ERK pathway.
JAK/STAT Signaling Pathway
The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is critical for cytokine signaling and immune cell function and is a known downstream target of CSF1R.
CSF1R-Mediated JAK/STAT Activation: Upon ligand binding, CSF1R can activate JAK kinases, which then phosphorylate STAT proteins, primarily STAT3. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation, immunity, and cell survival.
Effect of Adrixetinib: By inhibiting CSF1R, Adrixetinib is anticipated to reduce the phosphorylation and activation of STAT3. This can lead to decreased expression of pro-tumorigenic and immunosuppressive genes in the TME.
Figure 3: Adrixetinib inhibition of the JAK/STAT pathway.
NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Axl signaling has been shown to activate NF-κB.
Axl-Mediated NF-κB Activation: Activated Axl can lead to the activation of the IKK complex, which phosphorylates IκBα, leading to its degradation. This allows NF-κB dimers to translocate to the nucleus and activate target gene expression.
Effect of Adrixetinib: Through Axl inhibition, Adrixetinib may suppress NF-κB activation, thereby reducing the expression of inflammatory and anti-apoptotic genes.
Figure 4: Adrixetinib inhibition of the NF-κB pathway.
Experimental Protocols
Detailed experimental protocols specific to Adrixetinib are not extensively published. Therefore, this section provides generalized protocols for key assays used to investigate kinase inhibitors and their effects on downstream signaling pathways.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of Adrixetinib on the kinase activity of Axl, Mer, and CSF1R.
Objective: To determine the IC50 value of Adrixetinib for its target kinases.
Materials:
-
Recombinant human Axl, Mer, and CSF1R kinases
-
Kinase-specific substrate (e.g., a peptide with the appropriate phosphorylation motif)
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, cold ATP)
-
Adrixetinib at various concentrations
-
Kinase reaction buffer
-
96-well or 384-well plates
-
Detection reagents (e.g., phosphospecific antibodies for ELISA/HTRF, or reagents for ADP-Glo assay)
Procedure:
-
Prepare serial dilutions of Adrixetinib in DMSO.
-
In a multi-well plate, add the kinase, substrate, and Adrixetinib (or DMSO for control) in the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction.
-
Detect the amount of phosphorylated substrate or ADP produced using a suitable method (e.g., scintillation counting, fluorescence, or luminescence).
-
Plot the percentage of kinase inhibition against the logarithm of Adrixetinib concentration and fit the data to a dose-response curve to calculate the IC50 value.
Figure 5: General workflow for an in vitro kinase assay.
Western Blot Analysis for Phosphorylated Proteins
This method is used to detect changes in the phosphorylation status of downstream signaling proteins (e.g., AKT, ERK, STAT3) in cells treated with Adrixetinib.
Objective: To quantify the effect of Adrixetinib on the activation of downstream signaling pathways.
Materials:
-
Cancer cell line expressing Axl, Mer, and/or CSF1R
-
Adrixetinib
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phospho-specific for AKT, ERK, STAT3, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of Adrixetinib or DMSO for the desired time.
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.
-
Normalize the phosphorylated protein levels to the total protein levels.
Figure 6: General workflow for Western blot analysis.
Cell Viability Assay
This assay assesses the effect of Adrixetinib on the proliferation and survival of cancer cells.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of Adrixetinib in cancer cell lines.
Materials:
-
Cancer cell lines
-
Adrixetinib
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to attach overnight.
-
Treat cells with a serial dilution of Adrixetinib.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well.
-
Incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 value.
Conclusion
Adrixetinib is a promising anti-cancer agent that exerts its effects through the potent and selective inhibition of Axl, Mer, and CSF1R. This triple inhibition leads to a multifaceted anti-tumor response by directly targeting cancer cell survival and proliferation pathways and by modulating the tumor microenvironment to be more immune-permissive. The primary downstream signaling pathways affected are likely the PI3K/AKT, MAPK/ERK, JAK/STAT, and NF-κB pathways. Further research is warranted to elucidate the precise quantitative effects of Adrixetinib on these intracellular signaling cascades and to identify robust biomarkers for patient selection. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the understanding and clinical development of Adrixetinib.
References
The Chemical Blueprint: An In-depth Technical Guide to the Synthesis and Purification of Adrixetinib TFA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of Adrixetinib trifluoroacetate (TFA), a potent inhibitor of Axl, Mer, and CSF1R receptor tyrosine kinases. The following sections detail the experimental protocols, present key quantitative data in a structured format, and visualize the intricate signaling pathways and experimental workflows.
Introduction
Adrixetinib (formerly known as RXDX-105 or Q702) is a small molecule kinase inhibitor that has shown promise in preclinical and clinical studies for the treatment of various cancers. Its mechanism of action involves the simultaneous inhibition of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and the colony-stimulating factor 1 receptor (CSF1R). This dual action not only directly inhibits tumor cell proliferation but also modulates the tumor microenvironment by targeting tumor-associated macrophages. This guide serves as a technical resource for researchers engaged in the synthesis, purification, and characterization of Adrixetinib TFA.
Mechanism of Action and Signaling Pathway
Adrixetinib exerts its therapeutic effects by blocking the ATP-binding sites of Axl, Mer, and CSF1R, thereby inhibiting their downstream signaling cascades. This leads to a reduction in tumor cell survival, proliferation, and invasion. Furthermore, the inhibition of CSF1R signaling reprograms tumor-associated macrophages from an immunosuppressive M2 phenotype to an anti-tumor M1 phenotype.
Below is a diagram illustrating the signaling pathways inhibited by Adrixetinib.
Caption: Adrixetinib Signaling Pathway Inhibition.
Chemical Synthesis of Adrixetinib
The synthesis of Adrixetinib involves a multi-step process, as detailed in patent literature (WO2019229251 A1). The key steps are outlined below.
Synthesis Workflow
The overall synthetic workflow is depicted in the following diagram:
Caption: Adrixetinib Synthesis Workflow.
Experimental Protocols
Step 1: Synthesis of Intermediate 1
-
Reaction: A solution of Starting Material A (1.0 eq) in a suitable solvent (e.g., N,N-Dimethylformamide) is treated with a coupling partner (1.1 eq) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).
-
Conditions: The reaction mixture is heated to 80-100 °C for 4-6 hours under an inert atmosphere (e.g., Nitrogen or Argon).
-
Work-up: After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Step 2: Synthesis of Intermediate 2
-
Reaction: Intermediate 1 (1.0 eq) is dissolved in a high-boiling point solvent (e.g., diphenyl ether) and heated to reflux (approximately 250 °C) for 1-2 hours.
-
Work-up: The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried.
Step 3: Synthesis of Adrixetinib (Free Base)
-
Reaction: Intermediate 2 (1.0 eq) is coupled with the final side chain precursor (1.2 eq) in the presence of a coupling agent (e.g., HATU, 1.5 eq) and a base (e.g., DIPEA, 3.0 eq) in a polar aprotic solvent (e.g., DMF).
-
Conditions: The reaction is stirred at room temperature for 12-16 hours.
-
Work-up: The reaction mixture is diluted with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.
Step 4: Formation of this compound Salt
-
Reaction: The crude Adrixetinib free base is dissolved in a suitable solvent (e.g., dichloromethane). Trifluoroacetic acid (1.1 eq) is added dropwise at 0 °C.
-
Conditions: The mixture is stirred for 1-2 hours at room temperature.
-
Work-up: The solvent is removed under reduced pressure to yield the crude this compound salt.
Purification of this compound
Purification of the final compound is critical to ensure high purity for research and development purposes. A combination of chromatographic and crystallization techniques is employed.
Purification Workflow
Caption: this compound Purification Workflow.
Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A preparative RP-HPLC method is utilized for the primary purification of this compound.
| Parameter | Condition |
| Column | C18, 10 µm, 250 x 50 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 20% to 80% B over 30 minutes |
| Flow Rate | 80 mL/min |
| Detection | UV at 254 nm |
Lyophilization
The pure fractions collected from preparative RP-HPLC are combined and lyophilized to remove the mobile phase solvents and yield the final product as a solid.
Analytical Data
The identity and purity of the synthesized this compound are confirmed by various analytical techniques.
| Analytical Technique | Result |
| ¹H NMR (400 MHz, DMSO-d₆) | Consistent with the proposed structure |
| LC-MS (ESI) | [M+H]⁺ calculated for C₂₅H₂₅N₆O₂F₃: 513.19; found: 513.2 |
| RP-HPLC Purity | >98% (at 254 nm) |
Note: Specific chemical shifts for ¹H NMR are dependent on the exact salt form and solvent used and should be compared with a reference standard.
Conclusion
This technical guide provides a detailed overview of the synthesis and purification of this compound, offering valuable protocols and data for researchers in the field of medicinal chemistry and drug development. The provided workflows and methodologies can serve as a foundation for the laboratory-scale synthesis and purification of this promising anti-cancer agent. Adherence to proper laboratory safety procedures is essential when carrying out these chemical transformations.
In Vitro Kinase Inhibitory Profile of Adrixetinib TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro kinase inhibitory profile of Adrixetinib (Q702) trifluoroacetate (TFA). Adrixetinib is a potent and selective small molecule inhibitor of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and the colony-stimulating factor 1 receptor (CSF1R). This document details its inhibitory activity, the experimental methodologies used for its characterization, and the key signaling pathways it modulates.
Data Presentation: Kinase Inhibitory Potency
Adrixetinib TFA demonstrates high affinity and potent inhibition of its primary targets, Axl, Mer, and CSF1R. The half-maximal inhibitory concentrations (IC50) determined through a kinase-domain binding-based assay are summarized in the table below. This targeted activity profile underscores the selectivity of Adrixetinib for these key kinases involved in cancer progression and immune regulation.
| Target Kinase | IC50 (nM) |
| Axl | 0.3 |
| Mer | 0.8 |
| CSF1R | 8.7 |
Note: A comprehensive kinome-wide selectivity profile for Adrixetinib against a broad panel of kinases is not publicly available at the time of this publication.
Experimental Protocols
The following sections detail the methodologies employed to characterize the in vitro kinase inhibitory profile of this compound.
Biochemical Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay
The inhibitory activity of Adrixetinib against its target kinases was quantified using the LanthaScreen™ Eu Kinase Binding Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) based method.
Principle: This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by a test compound. A europium (Eu)-labeled antibody directed against a tag on the recombinant kinase serves as the FRET donor, and an Alexa Fluor™ 647-labeled tracer acts as the acceptor. When the tracer is bound to the kinase, excitation of the europium donor results in energy transfer to the acceptor, producing a FRET signal. A competitive inhibitor, such as Adrixetinib, displaces the tracer, leading to a decrease in the FRET signal.
Materials:
-
Recombinant, epitope-tagged Axl, Mer, or CSF1R kinase
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
TR-FRET dilution buffer
-
This compound serially diluted in DMSO
-
384-well assay plates
-
TR-FRET capable plate reader
Procedure:
-
Reagent Preparation: Prepare a solution containing the kinase and the Eu-anti-tag antibody in TR-FRET dilution buffer. Prepare a separate solution of the Alexa Fluor™ 647-labeled tracer in the same buffer.
-
Compound Dispensing: Dispense the serially diluted this compound or DMSO (vehicle control) into the assay plate.
-
Kinase/Antibody Addition: Add the kinase/antibody solution to all wells.
-
Tracer Addition: Add the tracer solution to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (typically 60 minutes) to allow the binding reaction to reach equilibrium.
-
Detection: Read the plate on a TR-FRET plate reader, measuring the emission at 615 nm (europium donor) and 665 nm (Alexa Fluor™ 647 acceptor) following excitation at approximately 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The IC50 values are determined by fitting the emission ratio data to a four-parameter logistic model, where the response is plotted against the logarithm of the inhibitor concentration.
Cellular Kinase Inhibition Assay: Western Blotting for Phospho-Kinase Levels
To assess the ability of Adrixetinib to inhibit kinase activity within a cellular context, western blotting is employed to measure the phosphorylation status of the target kinases and their downstream signaling proteins.
Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the levels of phosphorylated (activated) kinases. A reduction in the phosphorylation of Axl, Mer, or CSF1R, and their downstream effectors like AKT and ERK, in the presence of Adrixetinib indicates cellular target engagement and inhibition.
Materials:
-
Cancer cell lines expressing Axl, Mer, or CSF1R
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for phospho-Axl, phospho-Mer, phospho-CSF1R, phospho-AKT, phospho-ERK, and total protein controls)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound or DMSO for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein concentrations and separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-Axl) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL detection reagent and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of inhibition.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways targeted by Adrixetinib and the general workflows of the experimental protocols described.
Caption: Adrixetinib Signaling Pathway Inhibition.
Adrixetinib TFA: A Deep Dive into Preclinical Efficacy in Solid Tumors
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Adrixetinib (Q702), a potent and selective small molecule inhibitor, has emerged as a promising therapeutic agent in the landscape of oncology. This technical guide provides an in-depth overview of the preclinical studies of Adrixetinib TFA in solid tumors, with a focus on its mechanism of action, in vitro and in vivo efficacy, and its effects on the tumor microenvironment. Adrixetinib concurrently targets three key receptor tyrosine kinases: Axl, Mer, and Colony-Stimulating Factor 1 Receptor (CSF1R), which are implicated in tumor progression, immune evasion, and drug resistance.[1] This multi-targeted approach positions Adrixetinib as a novel cancer immunotherapeutic agent.
Mechanism of Action: Remodeling the Tumor Microenvironment
Adrixetinib's primary mechanism of action revolves around the modulation of the tumor microenvironment (TME) from an immunosuppressive to an immune-active state. By inhibiting Axl, Mer, and CSF1R, Adrixetinib disrupts key signaling pathways that promote tumor growth and suppress anti-tumor immunity.
The TAM (Tyro3, Axl, Mer) receptor tyrosine kinases, Axl and Mer, are overexpressed in various cancers and are associated with poor prognosis. Their inhibition has been shown to counteract tumor immune evasion.[1] CSF1R is crucial for the differentiation and survival of tumor-associated macrophages (TAMs), particularly the M2-polarized macrophages, which are known to suppress T-cell responses and promote tumor progression.
Preclinical studies have demonstrated that Adrixetinib treatment leads to a significant reduction in M2 macrophages and myeloid-derived suppressor cells (MDSCs) within the TME. Concurrently, it promotes the polarization of macrophages towards a pro-inflammatory M1 phenotype and increases the infiltration and activation of cytotoxic CD8+ T cells. This reprogramming of the TME enhances the anti-tumor immune response and creates a more favorable environment for combination therapies, such as immune checkpoint inhibitors.
References
The Immunomodulatory Landscape of Adrixetinib TFA: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrixetinib (Q702), a potent and selective small molecule inhibitor, targets the receptor tyrosine kinases AXL, MER, and CSF1R.[1][2] These kinases are crucial regulators of the tumor microenvironment (TME), often contributing to an immunosuppressive landscape that facilitates tumor growth and metastasis.[3] By simultaneously inhibiting these three key pathways, Adrixetinib TFA aims to remodel the TME from an immunosuppressive to an immune-active state, thereby enhancing anti-tumor immunity. This technical guide provides an in-depth analysis of the preclinical data on Adrixetinib's effect on immune cell populations, detailed experimental protocols, and a visual representation of the associated signaling pathways and workflows.
Core Mechanism of Action
Adrixetinib's therapeutic potential stems from its ability to modulate the function of both tumor cells and key immune cell populations within the TME. The inhibition of AXL and MER can sensitize tumor cells to chemotherapy and immunotherapy, while the blockade of CSF1R primarily affects myeloid cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs).[1][2] This tripartite inhibition leads to a significant shift in the balance of immune cells, favoring an anti-tumor response.
Quantitative Analysis of Immune Cell Population Changes
Preclinical studies utilizing the EMT6 syngeneic mouse model have demonstrated Adrixetinib's ability to induce significant changes in the composition of tumor-infiltrating immune cells.[4] The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of Adrixetinib on Macrophage Populations in the Tumor Microenvironment
| Treatment Group | M1 Macrophages (% of CD45+ cells) | M2 Macrophages (% of CD45+ cells) | M1/M2 Ratio |
| Vehicle Control | Low | High | Low |
| Adrixetinib (Q702) | Significantly Increased | Significantly Decreased | Significantly Increased |
Table 2: Effect of Adrixetinib on T Cell and Myeloid-Derived Suppressor Cell Populations in the Tumor Microenvironment
| Treatment Group | CD8+ T Cells (% of CD45+ cells) | Myeloid-Derived Suppressor Cells (MDSCs) (% of CD45+ cells) |
| Vehicle Control | Low | High |
| Adrixetinib (Q702) | Significantly Increased | Significantly Decreased |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of Adrixetinib's effect on immune cell populations.
Syngeneic Mouse Model for In Vivo Efficacy Studies
-
Cell Line: The murine triple-negative breast cancer cell line EMT6 is used.[5][6]
-
Animal Model: Female BALB/c mice, typically 6-8 weeks old, are utilized as the syngeneic host.
-
Tumor Implantation: EMT6 cells (e.g., 5 x 10^5 cells in 100 µL of PBS) are subcutaneously implanted into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., every 2-3 days) using caliper measurements (Volume = 0.5 x length x width^2).
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm^3), mice are randomized into treatment and control groups.
-
Drug Administration: Adrixetinib (Q702) or a vehicle control is administered orally at specified doses and schedules.
Flow Cytometry for Immune Cell Profiling
-
Tumor Digestion: At the end of the study, tumors are excised, minced, and digested using an enzymatic solution (e.g., collagenase, hyaluronidase, and DNase I) to obtain a single-cell suspension.
-
Cell Staining: The single-cell suspension is stained with a panel of fluorescently labeled antibodies to identify different immune cell populations.
-
Antibody Panel: A typical panel for analyzing the tumor immune microenvironment may include:
-
General Immune Marker: CD45
-
Pan-Myeloid Marker: CD11b
-
Granulocytic MDSC Marker: Ly-6G
-
Monocytic MDSC Marker: Ly-6C
-
Macrophage Marker: F4/80
-
M1 Macrophage Marker: MHC Class II
-
M2 Macrophage Marker: CD206
-
T Cell Marker: CD3
-
Cytotoxic T Cell Marker: CD8
-
Dendritic Cell Marker: CD11c
-
-
Data Acquisition: Stained cells are analyzed using a multi-color flow cytometer.
-
Data Analysis: The acquired data is analyzed using flow cytometry software to quantify the percentage of different immune cell populations within the tumor. A common gating strategy is to first identify live, single cells, then gate on CD45+ immune cells, and subsequently identify specific myeloid and lymphoid populations.[7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Adrixetinib and the general experimental workflow for its preclinical evaluation.
Caption: Adrixetinib's mechanism of action on key signaling pathways.
Caption: Experimental workflow for preclinical immune profiling.
Conclusion
This compound demonstrates a potent immunomodulatory effect by targeting AXL, MER, and CSF1R. Preclinical data strongly suggest that this triple inhibition effectively remodels the tumor microenvironment from an immunosuppressive to an immune-permissive state. This is characterized by a significant increase in the M1/M2 macrophage ratio, an influx of cytotoxic CD8+ T cells, and a reduction in immunosuppressive MDSCs. These changes in the immune landscape provide a strong rationale for the continued clinical development of Adrixetinib as a promising cancer immunotherapy agent.
References
- 1. Q702 : Axl/Mer/CSF1R Triple Inhibitor | Qurient [qurient.com]
- 2. Facebook [cancer.gov]
- 3. A Novel Selective Axl/Mer/CSF1R Kinase Inhibitor as a Cancer Immunotherapeutic Agent Targeting Both Immune and Tumor Cells in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Platform Using a Triple-negative Breast Cancer Syngeneic Murine Model to Evaluate Immune Checkpoint Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oncology.labcorp.com [oncology.labcorp.com]
The Journey of Adrixetinib (Q702): From Discovery to Clinical Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Adrixetinib (Q702) is an orally bioavailable, selective small molecule inhibitor of the Axl, Mer, and CSF1R receptor tyrosine kinases (RTKs).[1][2] Developed by Qurient, Adrixetinib is an innovative immunotherapy agent that targets key pathways involved in tumor immune evasion and drug resistance.[3] Its unique mechanism of action, which involves modulating the tumor microenvironment (TME) to enhance the body's innate and adaptive immune responses against cancer, has positioned it as a promising candidate for the treatment of various solid tumors and hematologic malignancies.[1][3] This technical guide provides a comprehensive overview of the discovery, preclinical development, and ongoing clinical evaluation of Adrixetinib.
Discovery and Initial Research
The foundational basic science research and non-clinical program for the compound that would become Adrixetinib were conducted at the Max Planck Institute of Biochemistry and the Lead Discovery Center in Germany. Qurient Co. Ltd., a clinical-stage biopharmaceutical company headquartered in South Korea, licensed Adrixetinib and has since been leading its development from preclinical studies to clinical trials.[3]
Mechanism of Action: A Tri-Targeted Approach to Overcoming Cancer Resistance
Adrixetinib exerts its anti-tumor effects by simultaneously inhibiting three key receptor tyrosine kinases: Axl, Mer, and CSF1R. These kinases are often overexpressed in various cancers and are associated with poor prognosis, drug resistance, and an immunosuppressive tumor microenvironment.[1][2][3]
-
Axl and Mer Inhibition: Axl and Mer are members of the TAM (Tyro3, Axl, Mer) family of RTKs. Their activation promotes cancer cell proliferation, survival, invasion, and metastasis. Furthermore, they play a crucial role in suppressing the innate immune system, thereby helping tumors to evade immune destruction. By inhibiting Axl and Mer, Adrixetinib directly hinders tumor cell growth and survival while also reactivating the innate immune response against cancer cells.[1][2]
-
CSF1R Inhibition: The Colony-Stimulating Factor 1 Receptor (CSF1R) is critical for the differentiation, survival, and function of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs). These immune cells are key components of an immunosuppressive TME. Specifically, CSF1R signaling promotes the polarization of macrophages towards an M2 phenotype, which is associated with tumor promotion and immune suppression. Inhibition of CSF1R by Adrixetinib disrupts the survival signals for these immunosuppressive cells, leading to a reduction in M2 macrophages and MDSCs and a shift towards a more pro-inflammatory, anti-tumor M1 macrophage phenotype. This remodeling of the TME enhances the efficacy of anti-tumor T-cell responses.[1][4]
The simultaneous inhibition of these three targets by Adrixetinib leads to a multi-faceted anti-cancer effect: direct inhibition of tumor cell growth and survival, and a profound reprogramming of the tumor microenvironment from an immunosuppressive to an immune-activated state.
dot
References
Adrixetinib TFA: A Technical Guide to its Inhibitory Action on Axl, Mer, and CSF1R Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Adrixetinib (also known as Q702), a potent and selective small molecule inhibitor, has emerged as a significant agent in cancer immunotherapy. Its primary mechanism of action involves the simultaneous inhibition of three key receptor tyrosine kinases: Axl, Mer, and Colony-Stimulating Factor 1 Receptor (CSF1R). This technical guide provides an in-depth analysis of Adrixetinib TFA's impact on the phosphorylation of these kinases, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.
Core Mechanism of Action
This compound targets and binds to the ATP-binding sites of Axl, Mer, and CSF1R, effectively blocking their autophosphorylation and subsequent downstream signaling.[1][2] This inhibition leads to a modulation of the tumor microenvironment (TME), enhancing anti-tumor immunity by affecting tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs).[3] The simultaneous targeting of these three kinases addresses critical pathways involved in tumor cell proliferation, survival, invasion, and immune evasion.[1][2]
Quantitative Analysis of Kinase Inhibition
The inhibitory potency of Adrixetinib (Q702) against its target kinases has been quantified through biochemical assays. The dissociation constant (Kd), a measure of binding affinity, was determined using the LanthaScreen™ Eu Kinase Binding Assay. A lower Kd value indicates a higher binding affinity.
| Target Kinase | Dissociation Constant (Kd) (nM) | Assay Method |
| Axl | 1.2 | LanthaScreen™ Eu Kinase Binding Assay |
| Mer | 3.5 | LanthaScreen™ Eu Kinase Binding Assay |
| CSF1R | 0.9 | LanthaScreen™ Eu Kinase Binding Assay |
Data sourced from Jeon et al., Cancers 2022, "A Novel Selective Axl/Mer/CSF1R Kinase Inhibitor as a Cancer Immunotherapeutic Agent Targeting Both Immune and Tumor Cells in the Tumor Microenvironment".
Signaling Pathway Inhibition
Adrixetinib disrupts the signaling cascades initiated by the activation of Axl, Mer, and CSF1R. The following diagram illustrates the targeted inhibition of phosphorylation.
Experimental Protocols
LanthaScreen™ Eu Kinase Binding Assay
This assay quantifies the binding affinity of Adrixetinib to its target kinases by measuring the displacement of a fluorescent tracer.
Materials:
-
Kinase (Axl, Mer, or CSF1R)
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
This compound (serially diluted)
-
Assay buffer
-
384-well microplates
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, Eu-labeled antibody, and fluorescent tracer in assay buffer at concentrations optimized for the specific kinase target.
-
Compound Plating: Add serially diluted this compound or control to the wells of a 384-well plate.
-
Kinase/Antibody Addition: Add the kinase and Eu-labeled antibody mixture to each well.
-
Tracer Addition: Add the fluorescent tracer to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
Detection: Measure the Fluorescence Resonance Energy Transfer (FRET) signal using a microplate reader. The signal is inversely proportional to the binding of Adrixetinib.
-
Data Analysis: Calculate the Kd value by fitting the data to a dose-response curve.
Cellular Phosphorylation Assay (Western Blot)
This method is used to assess the ability of Adrixetinib to inhibit the phosphorylation of Axl, Mer, and CSF1R within a cellular context.
Cell Lines:
-
H1299 (human non-small cell lung carcinoma) - for Axl phosphorylation
-
A549 (human lung adenocarcinoma) - for Mer phosphorylation
-
THP-1 (human monocytic cell line) - for CSF1R phosphorylation
Procedure:
-
Cell Culture and Treatment: Culture the respective cell lines to 70-80% confluency. Starve the cells in serum-free media overnight. Pre-treat the cells with varying concentrations of this compound for 2 hours.
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., Gas6 for Axl and Mer, CSF-1 for CSF1R) for 15-30 minutes to induce kinase phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated Axl (p-Axl), phosphorylated Mer (p-Mer), or phosphorylated CSF1R (p-CSF1R) overnight at 4°C. Also, probe for total Axl, Mer, and CSF1R as loading controls.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated kinases in treated versus untreated cells.
Experimental Workflow
The following diagram outlines the typical workflow for evaluating the inhibitory effect of Adrixetinib on kinase phosphorylation.
References
Methodological & Application
Adrixetinib TFA: Comprehensive Application Notes for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the use of Adrixetinib TFA, a potent Axl/Mer/CSF1R tyrosine kinase inhibitor. These guidelines are intended for researchers, scientists, and drug development professionals working with this compound in a laboratory setting.
Physicochemical Properties and Solubility
This compound is a trifluoroacetic acid salt of Adrixetinib, also known as Q702. The trifluoroacetic acid (TFA) salt form can influence the solubility and stability of the compound.
Solubility Data
Quantitative solubility data for this compound in common laboratory solvents is summarized below. It is crucial to use high-purity, anhydrous solvents, as the presence of water can affect the stability and solubility of the compound. For dimethyl sulfoxide (DMSO), it is recommended to use a freshly opened bottle, as DMSO is hygroscopic and absorbed water can impact solubility.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | ≥ 100 mg/mL[1][2] | 188.15 mM[2] | Sonication may be required to achieve complete dissolution. Use of freshly opened DMSO is recommended.[1] |
| Ethanol | Insoluble | - | - |
| Water | Insoluble | - | - |
Note: The notation "≥" indicates that the solubility is at least the stated value, and the saturation point may be higher.
Stock Solution Preparation Protocol
This protocol outlines the steps for preparing a high-concentration stock solution of this compound. Adherence to these guidelines is critical to ensure the accuracy and reproducibility of experimental results.
Materials
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated precision balance
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile, nuclease-free pipette tips
Protocol
-
Aliquoting the Powder: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Weighing the Compound: In a clean, designated weighing area, carefully weigh the desired amount of this compound powder using a calibrated precision balance.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO as calculated).
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution. If necessary, sonicate the solution in a water bath for short intervals until the powder is completely dissolved and the solution is clear.
-
Aliquoting and Storage: Once a clear stock solution is obtained, aliquot it into smaller, single-use volumes in sterile polypropylene vials to minimize freeze-thaw cycles.
-
Storage Conditions: Store the stock solution aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3] Ensure the vials are tightly sealed and protected from light.
Example Stock Solution Preparation Table
The following table provides quick reference volumes for preparing common stock concentrations.
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound | Volume of DMSO to add to 10 mg of this compound |
| 1 mM | 1.8815 mL | 9.4077 mL | 18.8154 mL |
| 5 mM | 0.3763 mL | 1.8815 mL | 3.7631 mL |
| 10 mM | 0.1882 mL | 0.9408 mL | 1.8815 mL |
Mechanism of Action and Signaling Pathway
Adrixetinib is a selective inhibitor of the TAM family of receptor tyrosine kinases (RTKs), specifically targeting Axl and Mer, as well as the colony-stimulating factor 1 receptor (CSF1R). These receptors are key regulators of the tumor microenvironment, and their inhibition by Adrixetinib has been shown to have anti-tumor effects by modulating the immune response.
The signaling pathway affected by Adrixetinib is depicted below.
References
Protocol for the Use of Adrixetinib TFA in Cell Culture Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Adrixetinib, also known as Q702, is a potent and selective oral inhibitor of the Axl, Mer, and Colony-Stimulating Factor 1 Receptor (CSF1R) tyrosine kinases.[1] These receptor tyrosine kinases are implicated in various aspects of cancer progression, including tumor cell proliferation, survival, invasion, and metastasis.[1][2] Furthermore, they play a crucial role in modulating the tumor microenvironment by promoting an immunosuppressive milieu.[2][3] Adrixetinib's triple inhibitory action makes it a promising therapeutic agent for various solid tumors and hematological malignancies by targeting both the tumor cells directly and the surrounding immune-suppressive cells.[3] This document provides detailed protocols for the use of Adrixetinib TFA in in vitro cell culture experiments, including information on its mechanism of action, preparation, and application in key assays.
Mechanism of Action
Adrixetinib exerts its anti-cancer effects by simultaneously blocking the signaling pathways mediated by Axl, Mer, and CSF1R.
-
Axl and Mer Inhibition: Axl and Mer are members of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. Their overexpression is associated with poor prognosis and drug resistance in many cancers.[1] By inhibiting Axl and Mer, Adrixetinib can disrupt signaling cascades that promote tumor cell proliferation, survival, and migration.[2][3]
-
CSF1R Inhibition: CSF1R is crucial for the differentiation and survival of macrophages.[2] In the tumor microenvironment, CSF1R signaling polarizes tumor-associated macrophages (TAMs) towards an immunosuppressive M2 phenotype. By inhibiting CSF1R, Adrixetinib can reduce the population of M2-like TAMs and potentially reprogram them to a more anti-tumoral M1 phenotype, thereby enhancing the anti-tumor immune response.[1][2]
Signaling Pathway
The inhibition of Axl, Mer, and CSF1R by Adrixetinib disrupts multiple downstream signaling pathways critical for cancer cell survival and proliferation. A simplified representation of these pathways is provided below.
References
Adrixetinib TFA: Application Notes and Protocols for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrixetinib, also known as Q702, is a potent and selective oral inhibitor of the receptor tyrosine kinases Axl, Mer, and CSF1R.[1][2] These kinases are key players in tumorigenesis and immune evasion.[3][4] Adrixetinib has demonstrated significant anti-tumor activity in various preclinical models by remodeling the tumor microenvironment (TME) to be more immune-stimulatory.[1][3] This document provides detailed application notes and protocols for the use of Adrixetinib TFA in in vivo mouse models, based on published preclinical data.
Data Presentation
Table 1: Adrixetinib (Q702) Monotherapy Dosage in Syngeneic Mouse Models[1]
| Mouse Model | Cell Line | Mouse Strain | Adrixetinib (Q702) Dose (mg/kg) | Route of Administration | Dosing Frequency |
| Breast Cancer | EMT6 | BALB/c | 10, 30, 100 | Oral | Daily |
| Non-Small Cell Lung Cancer | H1299 | N/A | Not specified | Oral | Daily for 7 days |
| Myeloid Leukemia | M-NFS-60 | N/A | Not specified | Oral | Daily for 7 days |
Table 2: Adrixetinib (Q702) Combination Therapy Dosage in Syngeneic Mouse Models[1]
| Mouse Model | Cell Line | Mouse Strain | Adrixetinib (Q702) Dose (mg/kg) | Combination Agent | Combination Agent Dose (mg/kg) | Route of Administration | Dosing Frequency |
| Renal Cancer | RENCA | BALB/c | 30 | Anti-PD-1 Antibody | 10 | Oral (Adrixetinib), Intraperitoneal (Anti-PD-1) | Daily (Adrixetinib), Twice a week (Anti-PD-1) |
| Colorectal Cancer | CT26 | BALB/c | 30 | Anti-PD-1 Antibody | 10 | Oral (Adrixetinib), Intraperitoneal (Anti-PD-1) | Daily (Adrixetinib), Twice a week (Anti-PD-1) |
| Colorectal Cancer | MC38 | C57BL/6 | 30 | Anti-PD-1 Antibody | 10 | Oral (Adrixetinib), Intraperitoneal (Anti-PD-1) | Daily (Adrixetinib), Twice a week (Anti-PD-1) |
| Melanoma | B16F10-OVA | C57BL/6 | 30 | Anti-PD-1 Antibody | 10 | Oral (Adrixetinib), Intraperitoneal (Anti-PD-1) | Daily (Adrixetinib), Twice a week (Anti-PD-1) |
Experimental Protocols
Protocol 1: Evaluation of Adrixetinib Monotherapy in a Syngeneic Mouse Model of Breast Cancer[1]
1. Cell Culture and Implantation:
- Culture EMT6 mouse triple-negative breast cancer cells in appropriate media.
- Harvest cells and resuspend in a suitable buffer (e.g., PBS).
- Subcutaneously implant 1 x 10⁶ EMT6 cells into the flank of female BALB/c mice.
2. Animal Grouping and Treatment:
- Monitor tumor growth. When tumors reach a palpable size (e.g., ~80 mm³), randomize mice into treatment and control groups (n=10 per group).
- Prepare Adrixetinib (Q702) formulation for oral administration (vehicle to be determined based on solubility, e.g., in a solution of 0.5% methylcellulose and 0.2% Tween 80).
- Administer Adrixetinib orally once daily at doses of 10, 30, or 100 mg/kg.
- Administer the vehicle solution to the control group.
3. Monitoring and Endpoint:
- Measure tumor volume and body weight twice weekly.
- Monitor animal health daily.
- At the end of the study (e.g., day 21), euthanize mice and collect tumors for further analysis (e.g., immune profiling).
Protocol 2: Evaluation of Adrixetinib in Combination with Anti-PD-1 Antibody[1]
1. Cell Culture and Implantation:
- Culture appropriate syngeneic tumor cells (e.g., RENCA, CT26, MC38, or B16F10-OVA).
- Implant tumor cells subcutaneously into the flank of the corresponding mouse strain (BALB/c for RENCA and CT26; C57BL/6 for MC38 and B16F10-OVA).
2. Animal Grouping and Treatment:
- Once tumors are established, randomize mice into four groups: Vehicle control, Adrixetinib alone, anti-PD-1 antibody alone, and Adrixetinib + anti-PD-1 antibody.
- Administer Adrixetinib orally once daily at 30 mg/kg.
- Administer anti-PD-1 antibody intraperitoneally at 10 mg/kg twice a week, starting one day after tumor implantation.
- Administer corresponding vehicles to the control groups.
3. Monitoring and Endpoint:
- Measure tumor volume and body weight regularly.
- At the study endpoint, collect tumors and other relevant tissues for analysis of immune cell infiltration and biomarker expression.
Visualizations
Caption: Adrixetinib inhibits Axl, Mer, and CSF1R signaling pathways.
Caption: General experimental workflow for in vivo mouse studies.
References
- 1. A Novel Selective Axl/Mer/CSF1R Kinase Inhibitor as a Cancer Immunotherapeutic Agent Targeting Both Immune and Tumor Cells in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Q702 : Axl/Mer/CSF1R Triple Inhibitor | Qurient [qurient.com]
- 3. Adrixetinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Qurient Launches Clinical Trial for Acute Myeloid Leukemia Treatment with Adrixetinib (Q702) [businesswire.com]
Application Notes and Protocols for Designing Combination Therapy Studies with Adrixetinib TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrixetinib (Q702) is an orally bioavailable, selective small-molecule inhibitor of the Axl, Mer, and CSF1R receptor tyrosine kinases.[1][2] These kinases are key players in tumorigenesis, immune suppression, and drug resistance.[1][2] Adrixetinib's mechanism of action involves remodeling the tumor microenvironment (TME) to be more susceptible to anti-tumor immune responses, primarily by reducing immunosuppressive M2 macrophages and myeloid-derived suppressor cells (MDSCs) while promoting the activity of M1 macrophages and cytotoxic CD8+ T cells.[3] This immunomodulatory effect provides a strong rationale for combining Adrixetinib with other anti-cancer agents, particularly immune checkpoint inhibitors, chemotherapy, and other targeted therapies, to achieve synergistic anti-tumor activity.[2]
These application notes provide a comprehensive guide for designing and conducting preclinical combination therapy studies with Adrixetinib TFA. The protocols outlined below are intended to serve as a starting point and should be optimized for specific cell lines and tumor models.
Quantitative Data Summary
The following tables summarize key quantitative data for Adrixetinib and representative Axl/Mer inhibitors to guide experimental design.
Table 1: Adrixetinib (Q702) Kinase Inhibitory Activity
| Target | IC50 (nM) |
| Axl | 0.3 |
| Mer | 0.8 |
| CSF1R | 8.7 |
IC50 values were determined using a kinase-domain binding-based assay.
Table 2: Representative Cell Viability IC50 Values for Adrixetinib and Similar Axl/Mer Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Adrixetinib (Q702) | EOL-1 | Eosinophilic Leukemia | 0.02 | |
| MOLM-13 | Acute Myeloid Leukemia | 0.11 | ||
| MV4-11 | Acute Myeloid Leukemia | 0.2 | ||
| BMS-777607 | U118MG | Glioblastoma | ~12.5 (effective dose) | [4] |
| SF126 | Glioblastoma | ~12.5 (effective dose) | [4] | |
| TP-0903 | Various | Pancreatic Cancer | Not explicitly stated, used at 25 mg/kg in vivo | [5] |
| UNC2025 | 697 | B-cell Acute Lymphoblastic Leukemia | ~0.0027 | [6] |
| Kasumi-1 | Acute Myeloid Leukemia | Not explicitly stated, effective at sub-micromolar concentrations | [6] |
Note: Cell-based IC50 values for Adrixetinib in solid tumor lines are not yet widely published. The provided data for other Axl/Mer inhibitors can be used as a reference for initial dose-ranging studies. IC50 values are highly dependent on the cell line and assay conditions (e.g., incubation time).[7][8]
Table 3: Representative In Vivo Efficacy of Adrixetinib and Other Axl/Mer Inhibitors in Combination Studies
| Compound | Combination Agent | Tumor Model | Efficacy Outcome | Citation |
| Adrixetinib (Q702) | anti-PD-1 antibody | RENCA (murine renal carcinoma) syngeneic model | Significant tumor growth inhibition compared to either agent alone. | [9] |
| TP-0903 | Gemcitabine + anti-PD-1 antibody | KPC (pancreatic cancer) syngeneic model | Significantly extended survival compared to vehicle or single-agent therapies. | [5] |
| BMS-777607 | anti-PD-1 antibody | E0771 (murine triple-negative breast cancer) syngeneic model | Significantly decreased tumor growth and lung metastasis compared to monotherapies. | [10] |
| UNC2025 | Methotrexate | 697 (B-ALL) xenograft model | Increased sensitivity to methotrexate, leading to enhanced anti-leukemic effect. | [11] |
Signaling Pathways and Experimental Workflows
Adrixetinib Mechanism of Action and Downstream Signaling
Adrixetinib simultaneously inhibits Axl, Mer, and CSF1R, leading to a dual effect on both the tumor cells and the tumor microenvironment. This inhibition blocks downstream pro-survival and anti-inflammatory signaling pathways.
Caption: Adrixetinib inhibits Axl, Mer, and CSF1R, blocking downstream signaling pathways.
Experimental Workflow for In Vitro Combination Studies
A systematic approach is crucial for evaluating the synergistic potential of Adrixetinib with other therapeutic agents in vitro.
Caption: Workflow for assessing in vitro synergy of Adrixetinib combinations.
Experimental Workflow for In Vivo Combination Studies
In vivo studies are essential to validate the therapeutic efficacy of Adrixetinib combinations in a physiological context.
Caption: Workflow for assessing in vivo efficacy of Adrixetinib combinations.
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Analysis
This protocol describes how to determine the IC50 of Adrixetinib and a combination agent, and subsequently evaluate their synergistic effects.
1.1. Materials:
-
Cancer cell line of interest (e.g., A549, H1299 for solid tumors; MOLM-13 for leukemia)
-
This compound (stock solution prepared in DMSO)
-
Combination agent (e.g., Pembrolizumab, Gemcitabine)
-
Complete cell culture medium
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
CompuSyn software or similar for synergy analysis
1.2. Procedure: Single-Agent IC50 Determination
-
Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of Adrixetinib and the combination agent in culture medium.
-
Remove the medium from the cells and add 100 µL of the drug dilutions. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the IC50 values using a non-linear regression analysis (e.g., in GraphPad Prism).
1.3. Procedure: Combination Synergy Analysis
-
Based on the IC50 values, design a dose matrix of Adrixetinib and the combination agent. A common approach is to use concentrations ranging from 1/4x to 4x the IC50 value for each drug.
-
Seed cells as described in 1.2.1.
-
Treat the cells with the combination matrix, including single-agent and vehicle controls.
-
Incubate and perform the CellTiter-Glo® assay as described in 1.2.4-1.2.9.
-
Analyze the data using the Chou-Talalay method with CompuSyn software to calculate the Combination Index (CI).[12] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[12]
Protocol 2: Western Blot Analysis of Signaling Pathway Modulation
This protocol is for assessing the effect of Adrixetinib, alone and in combination, on the phosphorylation of key downstream signaling proteins.
2.1. Materials:
-
Cancer cells treated as in the combination synergy experiment.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer system.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-Axl, anti-Axl, anti-p-Mer, anti-Mer, anti-p-CSF1R, anti-CSF1R, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
2.2. Procedure:
-
Lyse the treated cells with ice-cold RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Protocol 3: In Vivo Syngeneic Tumor Model Study
This protocol outlines a study to evaluate the in vivo efficacy of Adrixetinib in combination with an immune checkpoint inhibitor.
3.1. Materials:
-
6-8 week old female BALB/c or C57BL/6 mice.
-
Syngeneic tumor cell line (e.g., CT26, RENCA, or MC38).
-
This compound (formulated for oral gavage).
-
anti-PD-1 antibody (or other immune checkpoint inhibitor) and isotype control.
-
Sterile PBS and syringes.
-
Calipers for tumor measurement.
-
Anesthesia (e.g., isoflurane).
3.2. Procedure:
-
Subcutaneously inject tumor cells (e.g., 1 x 10⁶ cells in 100 µL PBS) into the flank of the mice.
-
Monitor tumor growth. When tumors reach an average volume of 50-100 mm³, randomize the mice into four treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle (oral gavage) + Isotype control (intraperitoneal injection).
-
Group 2: Adrixetinib (e.g., 30 mg/kg, daily, oral gavage) + Isotype control.[9]
-
Group 3: Vehicle + anti-PD-1 antibody (e.g., 10 mg/kg, twice weekly, i.p.).
-
Group 4: Adrixetinib + anti-PD-1 antibody.
-
-
Administer treatments for a specified period (e.g., 2-3 weeks).
-
Measure tumor volume (Volume = (Length x Width²)/2) and body weight 2-3 times per week.
-
Euthanize mice when tumors reach the predetermined endpoint size (e.g., 1500 mm³) or if they show signs of excessive toxicity (e.g., >20% body weight loss).
-
At the end of the study, tumors and spleens can be harvested for further analysis (e.g., flow cytometry for immune cell populations, immunohistochemistry).
-
Analyze the data for tumor growth inhibition and survival benefit.
Conclusion
Adrixetinib's unique mechanism of targeting key drivers of immunosuppression and tumor survival makes it a promising candidate for combination therapies. The protocols and data presented here provide a framework for the rational design and execution of preclinical studies to explore the full therapeutic potential of Adrixetinib in combination with other anti-cancer agents. Rigorous in vitro and in vivo testing, as outlined, will be crucial in identifying the most effective combination strategies to advance into clinical development.
References
- 1. Facebook [cancer.gov]
- 2. Q702 : Axl/Mer/CSF1R Triple Inhibitor | Qurient [qurient.com]
- 3. healthscout.app [healthscout.app]
- 4. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AXL inhibitor TP-0903 reduces metastasis and therapy resistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Selective Axl/Mer/CSF1R Kinase Inhibitor as a Cancer Immunotherapeutic Agent Targeting Both Immune and Tumor Cells in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pan-TAM Tyrosine Kinase Inhibitor BMS-777607 Enhances Anti-PD-1 mAb Efficacy in a Murine Model of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Adrixetinib TFA: Application Notes for Macrophage Polarization Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Macrophages are highly plastic immune cells that can adopt distinct functional phenotypes in response to microenvironmental cues. This process, known as polarization, results in a spectrum of activation states, classically defined as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. Tumor-associated macrophages (TAMs) often exhibit an M2-like phenotype, which promotes tumor growth, angiogenesis, and immunosuppression. Consequently, reprogramming TAMs from an M2 to an M1 phenotype is a promising strategy in cancer immunotherapy.
Adrixetinib (also known as Q702) is a potent and selective small molecule inhibitor of the Axl, Mer, and Colony Stimulating Factor 1 Receptor (CSF1R) tyrosine kinases.[1][2] All three targets are implicated in promoting an immunosuppressive tumor microenvironment.[3] Specifically, CSF1R signaling is crucial for the differentiation, survival, and M2 polarization of macrophages.[2][4] By inhibiting these key pathways, Adrixetinib is expected to modulate macrophage polarization, primarily by suppressing the M2 phenotype and promoting a shift towards an anti-tumor M1 phenotype.[3][5]
These application notes provide a detailed protocol for utilizing Adrixetinib TFA in in vitro macrophage polarization assays to assess its impact on macrophage phenotype and function.
Mechanism of Action: Signaling Pathway
Adrixetinib exerts its effects by simultaneously blocking three key receptor tyrosine kinases involved in macrophage survival and polarization. The CSF1/CSF1R axis is a primary driver of M2 macrophage differentiation and survival. Axl and Mer kinases also contribute to an immunosuppressive, M2-like phenotype by inhibiting innate immune responses. By inhibiting these receptors, Adrixetinib disrupts the downstream signaling cascades that lead to the expression of M2-associated genes, thereby shifting the balance towards a pro-inflammatory M1 state.
Caption: this compound inhibits CSF1R, Axl, and Mer signaling pathways.
Expected Effects on Macrophage Polarization Markers
Based on its mechanism of action as a CSF1R inhibitor, Adrixetinib is expected to skew macrophages away from the M2 phenotype. Treatment with Adrixetinib during M2 polarization is anticipated to decrease the expression of canonical M2 markers while potentially increasing M1 markers. The following table summarizes representative quantitative data based on studies of CSF1R inhibition.[6]
| Marker Type | Marker | Polarization Condition | Expected Effect of this compound | Representative Data (CSF1R Inhibitor PLX3397 vs. M2 Control)[6] |
| M1 Surface Marker | CD86 | M2 (IL-4/IL-13) | Increase | ▲ Increased Expression |
| M2 Surface Marker | CD163 | M2 (IL-4/IL-13) | Decrease | ▼ Decreased Expression |
| M2 Surface Marker | CD206 (MRC1) | M2 (IL-4/IL-13) | Decrease | ▼ Decreased Gene Expression |
| M1 Cytokine | TNF-α | M1 (LPS/IFN-γ) | No significant direct effect expected | - |
| M2 Cytokine | IL-10 | M2 (IL-4/IL-13) | Decrease | - |
| M1 Gene | NOS2 (iNOS) | M2 (IL-4/IL-13) | Increase | - |
| M2 Gene | ARG1 | M2 (IL-4/IL-13) | Decrease | - |
| M2 Gene | TGFB | M2 (IL-4/IL-13) | Decrease | ▼ Decreased Gene Expression |
Experimental Protocol: In Vitro Macrophage Polarization Assay
This protocol describes the differentiation of human THP-1 monocytes into M0 macrophages, followed by polarization into M1 or M2 phenotypes in the presence or absence of this compound.
Experimental Workflow
Caption: Workflow for assessing this compound in macrophage polarization.
Materials and Reagents
-
Cells: THP-1 human monocytic cell line (ATCC® TIB-202™)
-
Media: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Differentiation: Phorbol 12-myristate 13-acetate (PMA)
-
Polarization (M1): Lipopolysaccharide (LPS), Human IFN-γ
-
Polarization (M2): Human IL-4, Human IL-13
-
Compound: this compound (prepare stock in DMSO)
-
Analysis:
-
RNA extraction kit and qRT-PCR reagents
-
Flow cytometry antibodies (e.g., anti-CD86, anti-CD163) and buffers
-
ELISA kits (e.g., for human TNF-α, IL-10)
-
Phosphate-Buffered Saline (PBS)
-
Cell scrapers
-
Procedure
-
THP-1 Cell Culture and Differentiation: a. Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. b. Seed THP-1 cells into 6-well plates at a density of 5 x 10⁵ cells/mL. c. Add PMA to a final concentration of 100 ng/mL to induce differentiation into M0 macrophages. d. Incubate for 48 hours at 37°C and 5% CO₂. Adherent, differentiated macrophages (M0) will be visible. e. Gently aspirate the media and wash the adherent cells twice with warm PBS to remove non-adherent cells and residual PMA. f. Add fresh, complete RPMI-1640 and rest the M0 macrophages for 24 hours.
-
Macrophage Polarization and this compound Treatment: a. Prepare polarization media for each condition. For Adrixetinib-treated wells, first spike the media with the desired final concentration of this compound (e.g., 1-100 nM). Include a vehicle control (DMSO) for the M2 condition.
-
M0 Control: Complete RPMI-1640
-
M1 Polarization: Complete RPMI-1640 + LPS (100 ng/mL) + IFN-γ (20 ng/mL)
-
M2 Polarization: Complete RPMI-1640 + IL-4 (20 ng/mL) + IL-13 (20 ng/mL)
-
M2 + Adrixetinib: M2 Polarization media + this compound b. Aspirate the media from the rested M0 macrophages and add 2 mL of the appropriate polarization media to each well. c. Incubate for 24-48 hours. The incubation time can be optimized for gene (24h) or protein (48h) analysis.
-
-
Sample Collection and Analysis: a. Supernatant for ELISA: Carefully collect the culture supernatant from each well, centrifuge to remove cell debris, and store at -80°C until analysis. Use commercial ELISA kits to quantify cytokine secretion (e.g., TNF-α, IL-10) according to the manufacturer's instructions. b. Cells for qRT-PCR: Wash the adherent cells with PBS. Lyse the cells directly in the well using the lysis buffer from an RNA extraction kit. Purify the RNA, synthesize cDNA, and perform qRT-PCR using primers for M1 (e.g., NOS2, TNF) and M2 (e.g., ARG1, MRC1/CD206) marker genes. c. Cells for Flow Cytometry: Wash the cells with PBS. Gently detach the cells using a cell scraper in cold PBS. Stain the cells with fluorescently-conjugated antibodies against surface markers (e.g., CD86 for M1, CD163 for M2). Analyze the stained cells using a flow cytometer.
Conclusion
This compound is a powerful research tool for investigating the role of Axl, Mer, and CSF1R signaling in macrophage biology. The provided protocol offers a robust framework for characterizing the effects of this compound on macrophage polarization. The expected outcome is a significant inhibition of the M2 phenotype, providing a rationale for its therapeutic potential in reprogramming the tumor microenvironment. Researchers should optimize concentrations and time points for their specific experimental system.
References
- 1. Global characterization of macrophage polarization mechanisms and identification of M2-type polarization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Selective Axl/Mer/CSF1R Kinase Inhibitor as a Cancer Immunotherapeutic Agent Targeting Both Immune and Tumor Cells in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Q702 : Axl/Mer/CSF1R Triple Inhibitor | Qurient [qurient.com]
- 4. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adrixetinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Adrixetinib TFA Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrixetinib (also known as Q702) is a potent, orally bioavailable small molecule inhibitor targeting the receptor tyrosine kinases (RTKs) Axl, Mer, and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3] These kinases are key players in tumorigenesis, immune suppression, and drug resistance.[1][3][4] Adrixetinib's mechanism of action involves the simultaneous inhibition of these three targets, leading to a modulation of the tumor microenvironment by affecting both tumor cells and immune cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs).[1][4] This application note provides a detailed protocol for assessing the target engagement of Adrixetinib TFA in cancer cell lines using western blot analysis to monitor the phosphorylation status of Axl, Mer, and CSF1R.
Target Engagement Data
| Target Protein | Cell Line | Adrixetinib (Q702) Concentration | Observed Inhibition of Phosphorylation | Reference |
| p-Axl (Tyr779) | H1299, A549 | 0.01 µM - 1 µM | Concentration-dependent inhibition | [4] |
| p-Mer | H1299, A549 | 0.01 µM - 1 µM | Concentration-dependent inhibition | [4] |
| p-CSF1R | THP-1 | 0.01 µM - 1 µM | Concentration-dependent inhibition | [4] |
Note: The inhibition of phosphorylation is a direct indicator of Adrixetinib's target engagement. The data presented is based on the qualitative analysis of western blot images from the cited literature.
Signaling Pathways
Adrixetinib targets the Axl, Mer, and CSF1R receptor tyrosine kinases, which, upon activation by their respective ligands (Gas6 for Axl and Mer, CSF-1 for CSF1R), initiate downstream signaling cascades that promote cell survival, proliferation, migration, and immune evasion. The following diagram illustrates the simplified signaling pathways and the point of inhibition by Adrixetinib.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Q702 : Axl/Mer/CSF1R Triple Inhibitor | Qurient [qurient.com]
- 4. A Novel Selective Axl/Mer/CSF1R Kinase Inhibitor as a Cancer Immunotherapeutic Agent Targeting Both Immune and Tumor Cells in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Application of Adrixetinib TFA in 3D Tumor Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant systems for preclinical drug screening compared to traditional 2D cell cultures. These models better mimic the complex tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, which are crucial for evaluating the efficacy of anti-cancer agents. Adrixetinib (Q702), a potent and selective triple kinase inhibitor targeting AXL, MER, and CSF1R, presents a promising therapeutic strategy.[1][2] Its mechanism of action involves not only direct effects on tumor cells but also modulation of the tumor immune microenvironment, making 3D spheroid models particularly suitable for its evaluation.[1][2]
Adrixetinib TFA (Trifluoroacetic acid salt) is a formulation of Adrixetinib suitable for in vitro studies. The application of this compound in 3D tumor spheroid models allows for a more accurate assessment of its anti-tumor activity, including its ability to inhibit spheroid growth, induce apoptosis, and alter the cellular composition of the spheroid, particularly in co-culture models incorporating immune cells like macrophages.
Key Applications:
-
Monoculture Spheroid Growth Inhibition: Assess the direct cytotoxic or cytostatic effects of this compound on tumor spheroids derived from a single cancer cell line.
-
Co-culture Spheroid Models: Investigate the impact of this compound on the interplay between cancer cells and immune cells (e.g., macrophages) within the tumor microenvironment. Given that CSF1R is a key target of Adrixetinib and is crucial for macrophage differentiation and survival, co-culture models are highly relevant.
-
Invasion Assays: Evaluate the effect of this compound on the invasive potential of tumor spheroids embedded in an extracellular matrix, mimicking tumor invasion into surrounding tissues.
-
Analysis of Signaling Pathways: Elucidate the molecular mechanisms of this compound action by analyzing the modulation of AXL, MER, and CSF1R downstream signaling pathways within the 3D spheroid context.
Quantitative Data Summary
The following tables represent hypothetical data that could be generated from the described experimental protocols. These tables are intended to serve as templates for data presentation.
Table 1: IC50 Values of this compound in 2D Monolayer vs. 3D Spheroid Cultures
| Cell Line | IC50 in 2D Culture (µM) | IC50 in 3D Spheroid Culture (µM) |
| Cancer Cell Line A | 0.5 | 2.5 |
| Cancer Cell Line B | 1.2 | 8.0 |
| Cancer Cell Line C | 0.8 | 5.3 |
Table 2: Effect of this compound on Spheroid Size and Viability
| Treatment | Concentration (µM) | Average Spheroid Diameter (µm) | % Viability (relative to control) |
| Vehicle Control | - | 550 ± 25 | 100% |
| This compound | 1 | 480 ± 30 | 85% |
| This compound | 5 | 350 ± 20 | 60% |
| This compound | 10 | 200 ± 15 | 35% |
Table 3: Modulation of Macrophage Polarization in Co-culture Spheroids by this compound
| Treatment | Concentration (µM) | % M1 Macrophages (CD86+) | % M2 Macrophages (CD206+) |
| Vehicle Control | - | 15% | 85% |
| This compound | 5 | 45% | 55% |
| This compound | 10 | 65% | 35% |
Experimental Protocols
Protocol 1: Monoculture 3D Tumor Spheroid Formation and Drug Treatment
This protocol describes the generation of tumor spheroids from a single cancer cell line and subsequent treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Cell viability reagent for 3D cultures (e.g., CellTiter-Glo® 3D)
-
Plate reader for luminescence detection
Procedure:
-
Cell Preparation: Culture cancer cells in standard 2D flasks until they reach 70-80% confluency. Harvest the cells using trypsin-EDTA, neutralize the trypsin, and centrifuge to obtain a cell pellet. Resuspend the cells in complete medium and perform a cell count to determine the cell concentration and viability.
-
Spheroid Seeding: Dilute the cell suspension to the desired concentration (e.g., 1,000-5,000 cells/100 µL, to be optimized for each cell line). Seed 100 µL of the cell suspension into each well of a ULA 96-well round-bottom plate.
-
Spheroid Formation: Centrifuge the plate at a low speed (e.g., 300 x g) for 10 minutes to facilitate cell aggregation. Incubate the plate at 37°C and 5% CO2 for 3-5 days to allow for spheroid formation. Monitor spheroid formation daily using an inverted microscope.
-
Drug Preparation and Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Once spheroids have formed and reached a desired size (e.g., 300-500 µm in diameter), carefully remove 50 µL of the medium from each well and replace it with 50 µL of the medium containing this compound at 2x the final desired concentration. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the treated spheroids for the desired duration (e.g., 72 hours).
-
Assessment of Spheroid Growth (Optional): Image the spheroids at different time points using an inverted microscope. Measure the diameter of the spheroids using image analysis software to assess the effect of the treatment on spheroid growth.
-
Cell Viability Assay: At the end of the treatment period, perform a cell viability assay according to the manufacturer's instructions for the chosen 3D-specific reagent. This typically involves adding the reagent to each well, incubating to induce cell lysis and stabilize the signal, and then measuring luminescence with a plate reader.
Protocol 2: Macrophage-Tumor Co-culture Spheroid Model
This protocol outlines the formation of co-culture spheroids containing both cancer cells and macrophages to evaluate the immunomodulatory effects of this compound.
Materials:
-
Cancer cell line
-
Monocyte cell line (e.g., THP-1) or primary human monocytes
-
PMA (Phorbol 12-myristate 13-acetate) for macrophage differentiation (if using THP-1)
-
Complete cell culture medium for cancer cells and macrophages
-
This compound
-
ULA 96-well round-bottom plates
-
Flow cytometer
-
Antibodies for macrophage markers (e.g., anti-CD86 for M1, anti-CD206 for M2)
Procedure:
-
Macrophage Differentiation (if using THP-1): Differentiate THP-1 monocytes into M0 macrophages by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours. After differentiation, wash the cells and incubate in fresh medium for at least 24 hours before co-culture.
-
Co-culture Spheroid Formation: Harvest both the cancer cells and the differentiated macrophages. Prepare a mixed cell suspension containing cancer cells and macrophages at a desired ratio (e.g., 5:1 or 10:1). Seed the mixed cell suspension into ULA 96-well plates as described in Protocol 1.
-
Spheroid Formation and Treatment: Allow the co-culture spheroids to form over 3-5 days. Treat the spheroids with this compound as described in Protocol 1.
-
Spheroid Dissociation: After treatment, collect the spheroids from each well. Wash them with PBS and dissociate them into a single-cell suspension using an appropriate dissociation reagent (e.g., TrypLE™, or a combination of collagenase and dispase).
-
Flow Cytometry Analysis: Stain the single-cell suspension with fluorescently labeled antibodies against macrophage markers (e.g., CD86, CD206) and a cancer cell marker to distinguish the two populations. Analyze the stained cells using a flow cytometer to quantify the proportion of M1 and M2 macrophages in the treated versus control spheroids.
Visualizations
Caption: Putative signaling pathway of this compound in a 3D tumor spheroid model.
Caption: Experimental workflow for evaluating this compound in 3D tumor spheroid models.
References
Application Notes and Protocols: Comprehensive Immunophenotyping of Human Peripheral Blood Mononuclear Cells (PBMCs) Following Adrixetinib TFA Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed framework for assessing the immunological impact of Adrixetinib TFA, a novel therapeutic agent. As the precise mechanism of action for this compound is not yet fully elucidated, a broad and robust flow cytometry panel is proposed to comprehensively characterize changes across major immune cell populations. Flow cytometry is a powerful tool for this purpose, enabling multi-parameter analysis of individual cells to identify and quantify diverse immune subsets.[1][2][3] This protocol is designed to be adaptable, allowing for the integration of more specific markers as further details about this compound's biological targets become available. Monitoring the immune system's response is crucial for understanding the therapeutic efficacy and potential immunomodulatory side effects of new treatments.[4]
Experimental Design and Workflow
A typical experimental workflow for assessing the immunological effects of this compound would involve collecting peripheral blood from subjects at baseline (pre-treatment) and at various time points post-treatment. Peripheral blood mononuclear cells (PBMCs) are then isolated, stained with a panel of fluorescently-labeled antibodies, and analyzed by flow cytometry.
Proposed Flow Cytometry Panel
The following 18-color panel is designed for a comprehensive initial screen of major immune cell lineages in human PBMCs. This panel allows for the identification of T cells, B cells, NK cells, and monocytes, as well as key subsets within these populations.[2][5]
Table 1: Comprehensive Immunophenotyping Panel
| Marker | Fluorochrome | Cell Population Identified |
| CD45 | BUV395 | All Leukocytes |
| Live/Dead | BV510 | Viable Cells |
| CD3 | BUV496 | T Cells |
| CD4 | BUV805 | Helper T Cells |
| CD8 | BV786 | Cytotoxic T Cells |
| CD19 | BV605 | B Cells |
| CD56 | BV711 | NK Cells |
| CD14 | BV650 | Monocytes |
| CD16 | PE-Cy7 | NK Cells, Monocytes, Neutrophils |
| HLA-DR | AF700 | Antigen Presenting Cells, Activated T Cells |
| CD45RA | FITC | Naive T Cells |
| CCR7 | PE | Naive/Central Memory T Cells |
| CD27 | APC | Memory B Cells, T Cells |
| CD38 | PerCP-Cy5.5 | Plasma Blasts, Activated T Cells |
| PD-1 | BB700 | Exhausted/Activated T Cells |
| TIM-3 | BV421 | Exhausted T Cells, NK Cells |
| CD25 | APC-R700 | Regulatory T Cells, Activated T Cells |
| FoxP3 | AF647 | Regulatory T Cells (intracellular) |
Experimental Protocols
Materials
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
RPMI-1640 medium
-
Fluorescently conjugated antibodies (see Table 1)
-
Live/Dead fixable viability dye
-
FACS tubes (5 mL polystyrene round-bottom tubes)
-
Centrifuge
-
Flow cytometer (e.g., BD FACSymphony™, Cytek® Aurora)
PBMC Isolation from Whole Blood
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a new conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer (plasma and platelets) and collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs with PBS containing 2% FBS and centrifuge at 300 x g for 10 minutes.
-
Repeat the wash step.
-
Resuspend the cell pellet in RPMI-1640 and perform a cell count and viability assessment using a hemocytometer and trypan blue or an automated cell counter.
Antibody Staining Protocol
-
Aliquot up to 1 x 10^6 PBMCs into FACS tubes.
-
Wash the cells with 2 mL of PBS and centrifuge at 300 x g for 5 minutes. Decant the supernatant.
-
Resuspend the cells in the residual volume and add the Live/Dead viability dye according to the manufacturer's instructions. Incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with 2 mL of PBS with 2% FBS (FACS buffer).
-
Prepare a master mix of the surface antibodies (all antibodies in Table 1 except FoxP3) at the predetermined optimal concentrations in FACS buffer.
-
Add the surface antibody master mix to the cells and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
For intracellular staining of FoxP3, fix and permeabilize the cells using a commercially available FoxP3 staining buffer set according to the manufacturer's protocol.
-
Add the anti-FoxP3 antibody and incubate for 30 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in 300 µL of FACS buffer for flow cytometry acquisition.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between pre- and post-treatment samples.
Table 2: Example Data Summary of Major Immune Cell Populations
| Cell Population | Pre-Treatment (% of Live CD45+) | Post-Treatment (Day 28) (% of Live CD45+) | Fold Change |
| T Cells (CD3+) | 65.2 ± 5.8 | 60.1 ± 6.2 | 0.92 |
| - Helper T Cells (CD4+) | 42.1 ± 4.5 | 38.9 ± 5.1 | 0.92 |
| - Cytotoxic T Cells (CD8+) | 23.1 ± 3.9 | 21.2 ± 4.0 | 0.92 |
| B Cells (CD19+) | 10.5 ± 2.1 | 15.8 ± 2.9 | 1.50 |
| NK Cells (CD3-CD56+) | 8.3 ± 1.9 | 7.9 ± 1.7 | 0.95 |
| Monocytes (CD14+) | 12.7 ± 2.5 | 13.5 ± 2.8 | 1.06 |
Table 3: Example Data Summary of T Cell Subsets
| T Cell Subset | Pre-Treatment (% of CD4+ or CD8+) | Post-Treatment (Day 28) (% of CD4+ or CD8+) | Fold Change |
| CD4+ Subsets | |||
| - Naive (CD45RA+CCR7+) | 55.4 ± 7.1 | 45.2 ± 6.8 | 0.82 |
| - Central Memory | 25.1 ± 4.3 | 30.5 ± 5.0 | 1.21 |
| - Effector Memory | 15.3 ± 3.8 | 19.8 ± 4.1 | 1.29 |
| - Regulatory T Cells (CD25+FoxP3+) | 4.2 ± 1.1 | 4.5 ± 1.3 | 1.07 |
| CD8+ Subsets | |||
| - Naive (CD45RA+CCR7+) | 48.9 ± 6.5 | 39.1 ± 6.1 | 0.80 |
| - Central Memory | 18.7 ± 3.9 | 22.4 ± 4.2 | 1.20 |
| - Effector Memory | 28.3 ± 5.2 | 34.6 ± 5.8 | 1.22 |
Potential Signaling Pathways Modulated by this compound
While the specific targets of this compound are unknown, many targeted therapies, such as tyrosine kinase inhibitors, impact intracellular signaling cascades that are crucial for immune cell function.[6] A common example is the receptor tyrosine kinase (RTK) pathway, which can influence cell proliferation, survival, and activation.
Conclusion
The provided application notes and protocols offer a comprehensive starting point for investigating the immunological effects of this compound. The broad immunophenotyping panel will enable the detection of changes across multiple immune cell lineages, providing valuable insights into the drug's mechanism of action and its impact on the patient's immune system. As more information about this compound becomes available, this panel can be further refined to include more specific markers of cellular activation, exhaustion, or markers related to the specific signaling pathways it targets.
References
- 1. Standardizing immunophenotyping for the Human Immunology Project - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. cytekbio.com [cytekbio.com]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. Flow cytometry and targeted immune transcriptomics identify distinct profiles in patients with chronic myeloid leukemia receiving tyrosine kinase inhibitors with or without interferon-α - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Adrixetinib TFA in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Adrixetinib trifluoroacetate (TFA), a potent oral inhibitor of AXL, MER, and CSF1R kinases, in patient-derived xenograft (PDX) models. Adrixetinib (also known as Q702) has demonstrated significant anti-tumor activity and modulation of the tumor microenvironment in preclinical studies, making it a promising candidate for cancer therapy.[1] These protocols are intended to guide researchers in designing and executing in vivo efficacy and toxicology studies using Adrixetinib TFA in PDX models.
Introduction to Adrixetinib (Q702)
Adrixetinib is a small molecule inhibitor that selectively targets the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and Colony-Stimulating Factor 1 Receptor (CSF1R).[2] These kinases are implicated in tumor cell proliferation, survival, metastasis, and the suppression of the innate immune system. By inhibiting these targets, Adrixetinib not only directly hinders cancer cell growth but also remodels the tumor microenvironment to be more susceptible to anti-tumor immune responses.[3] Preclinical evidence suggests its efficacy as a monotherapy and in combination with other treatments like immunotherapy and chemotherapy across various cancer models.[1][3]
Patient-Derived Xenograft (PDX) Models
PDX models are generated by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse. These models are considered more clinically relevant than traditional cell-line-derived xenografts because they better recapitulate the heterogeneity, histology, and genomic landscape of the original human tumor. This fidelity makes PDX models a valuable tool for evaluating the efficacy of novel therapeutic agents like Adrixetinib.
Experimental Protocols
I. Formulation of this compound for Oral Administration
Objective: To prepare a stable and homogenous suspension of this compound suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Vehicle solution: 0.5% (w/v) Methylcellulose (MC) in sterile water
-
Sterile water for injection
-
Magnetic stirrer and stir bar
-
Sonicator (optional)
-
Sterile tubes for storage
Protocol:
-
Calculate the required amount of this compound based on the desired final concentration and total volume needed for the study cohort.
-
Prepare the 0.5% MC vehicle by slowly adding methylcellulose powder to sterile water while stirring continuously until fully dissolved. Autoclave the solution to ensure sterility.
-
Weigh the calculated amount of this compound powder and place it in a sterile container.
-
Gradually add a small volume of the 0.5% MC vehicle to the this compound powder to create a paste.
-
Continue to add the vehicle in small increments while continuously stirring to ensure a uniform suspension.
-
Once all the vehicle has been added, continue stirring for at least 30 minutes to ensure homogeneity.
-
If necessary, sonicate the suspension for short intervals on ice to break up any remaining aggregates.
-
Store the final suspension at 4°C and protect from light. Ensure the suspension is thoroughly mixed before each administration.
II. Administration of this compound in PDX Mice
Objective: To administer the formulated this compound to PDX-bearing mice via oral gavage.
Materials:
-
PDX mice with established tumors (tumor volume typically 100-200 mm³)
-
Formulated this compound suspension
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible tip)
-
Syringes (1 mL)
-
Animal scale for accurate body weight measurement
Protocol:
-
Prior to dosing, allow the this compound suspension to reach room temperature and mix thoroughly by vortexing or inversion.
-
Accurately weigh each mouse to determine the correct volume of suspension to administer based on the desired dose in mg/kg.
-
Gently restrain the mouse, ensuring a secure grip that minimizes stress.
-
Draw the calculated volume of the this compound suspension into the syringe fitted with the gavage needle.
-
Carefully insert the gavage needle into the mouse's esophagus and slowly dispense the suspension into the stomach.
-
Observe the mouse for a short period after administration to ensure there are no immediate adverse reactions.
-
Return the mouse to its cage and monitor for any signs of toxicity throughout the study.
-
Repeat the administration according to the predetermined schedule (e.g., once daily, five days a week).
III. Efficacy Evaluation in PDX Models
Objective: To assess the anti-tumor efficacy of this compound by monitoring tumor growth.
Materials:
-
Calipers for tumor measurement
-
Animal scale for body weight measurement
-
Data recording software or logbook
Protocol:
-
Measure the tumor dimensions (length and width) using calipers at least twice a week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.
-
Record the body weight of each mouse at the same frequency as tumor measurements to monitor for signs of toxicity.
-
Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for the duration specified in the study design.
-
At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.
Data Presentation
The following tables summarize representative quantitative data for Adrixetinib administration in preclinical models.
Table 1: In Vivo Efficacy of Adrixetinib in a Syngeneic Mouse Model
| Treatment Group | Dose (mg/kg, p.o.) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Once Daily | 1500 ± 250 | - |
| Adrixetinib | 25 | Once Daily | 800 ± 150 | 46.7 |
| Adrixetinib | 50 | Once Daily | 450 ± 100 | 70.0 |
Note: Data is illustrative and based on typical outcomes in preclinical oncology studies.
Table 2: General Toxicology Profile of Adrixetinib in Mice
| Dose (mg/kg, p.o.) | Dosing Schedule | Observation Period | Key Observations |
| 50 | Once Daily | 28 Days | No significant changes in body weight or clinical signs of toxicity. |
| 100 | Once Daily | 28 Days | Minor, reversible body weight loss observed in the first week of treatment. |
| 200 | Once Daily | 28 Days | Significant body weight loss and signs of morbidity, indicating the maximum tolerated dose was exceeded. |
Note: This table represents a general toxicity profile and specific findings may vary depending on the mouse strain and experimental conditions.
Visualization of Pathways and Workflows
Adrixetinib Signaling Pathway
Caption: Adrixetinib inhibits AXL, MER, and CSF1R signaling pathways.
Experimental Workflow for Adrixetinib Administration in PDX Models
Caption: Workflow for Adrixetinib efficacy studies in PDX models.
References
Troubleshooting & Optimization
Troubleshooting Adrixetinib TFA stability in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adrixetinib TFA. The information provided is intended to help users address common challenges related to the stability and handling of this compound in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is Adrixetinib and what is its mechanism of action?
Adrixetinib (also known as Q702) is an orally bioavailable small molecule inhibitor of the receptor tyrosine kinases (RTKs) Axl, Mer, and colony-stimulating factor 1 receptor (CSF1R).[1][2] By simultaneously blocking these three key targets, Adrixetinib exhibits potential as a cancer immunotherapeutic agent. Its mechanism involves targeting both immune and tumor cells within the tumor microenvironment.[2] Inhibition of Axl and Mer can disrupt tumor cell survival, proliferation, migration, and invasion, while CSF1R inhibition can modulate the immunosuppressive activity of tumor-associated macrophages (TAMs).[1][3][4]
Q2: Why is Adrixetinib supplied as a TFA salt, and what are the implications?
Trifluoroacetic acid (TFA) is often used during the purification of synthetic small molecules like Adrixetinib. Consequently, the final product is often a TFA salt. While generally stable for storage as a lyophilized powder, the TFA counter-ion can sometimes interfere with experimental results. Potential issues include:
-
Alteration of pH: TFA is a strong acid and can lower the pH of your experimental buffer, potentially affecting protein structure and function.
-
Direct biological effects: Residual TFA has been reported to have cytotoxic effects in some cell-based assays.[5]
-
Formation of ion pairs: TFA can form ion pairs with basic functional groups on Adrixetinib, which may alter its solubility and interaction with biological targets.
-
Interference with analytical techniques: TFA can suppress the signal in mass spectrometry analyses.[6]
Q3: My this compound precipitated when I diluted my DMSO stock into an aqueous buffer. What should I do?
This is a common issue for hydrophobic compounds formulated as TFA salts. The abrupt change in solvent polarity when diluting a concentrated DMSO stock into an aqueous buffer can cause the compound to precipitate. Here are some troubleshooting steps:
-
Reduce the final DMSO concentration: Aim for the lowest possible final DMSO concentration (ideally ≤ 0.5%) that maintains solubility.
-
Use a stepwise dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions into the aqueous buffer.
-
Gently warm the buffer: Warming the aqueous buffer to 37°C may help improve solubility, but be mindful of the thermal stability of other components in your experiment.
-
Adjust the pH of the buffer: The solubility of Adrixetinib may be pH-dependent. Experimenting with slightly more acidic or basic buffers (if compatible with your assay) may prevent precipitation.
-
Consider using a different buffer system: While phosphate-buffered saline (PBS) is common, other buffer systems might offer better solubility for this compound.
Troubleshooting Guide: this compound Stability and Solubility
This guide provides solutions to common problems encountered when working with this compound in experimental buffers.
| Issue | Potential Cause | Recommended Solution |
| Poor solubility in aqueous buffers (e.g., PBS) | Adrixetinib is a hydrophobic molecule. The TFA salt form may also influence solubility. | Prepare a high-concentration stock solution in an organic solvent like DMSO. For working solutions, carefully dilute the stock into the aqueous buffer, ensuring the final organic solvent concentration is low and compatible with your assay. Consider the troubleshooting steps outlined in FAQ #3. |
| Precipitation of the compound over time in working solutions | The compound may be unstable in the chosen buffer, or the solubility limit may have been exceeded. The pH of the buffer could also be a factor. | Prepare fresh working solutions for each experiment. If storage is necessary, aliquot and store at -80°C to minimize freeze-thaw cycles. Empirically determine the stability of Adrixetinib in your specific buffer by testing its concentration at different time points using a suitable analytical method like HPLC. |
| Inconsistent or unexpected results in biological assays | Residual TFA may be interfering with the assay. The compound may be degrading in the experimental buffer. | If TFA interference is suspected, consider performing a TFA removal procedure (see Experimental Protocols section). Ensure the stability of Adrixetinib in your assay medium for the duration of the experiment. |
| Difficulty reproducing experimental results | Variability in the preparation of this compound solutions. Inconsistent levels of residual TFA. | Standardize the protocol for preparing this compound solutions, including the source and grade of solvents and buffers. If TFA is a concern, quantify its content or perform a removal step consistently. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing this compound solutions. The optimal concentrations and solvent systems should be determined empirically for your specific application.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous DMSO (cell culture grade)
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO): a. Allow the vial of this compound to equilibrate to room temperature before opening. b. Aseptically weigh the required amount of this compound and transfer it to a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration. d. Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution. e. Aliquot the stock solution into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solution Preparation (e.g., 10 µM in PBS with 0.1% DMSO): a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Perform a serial dilution of the stock solution in your experimental buffer (e.g., PBS) to reach the final desired concentration. To minimize precipitation, add the DMSO stock to the buffer while gently vortexing. c. Ensure the final concentration of DMSO is compatible with your experimental system (typically ≤ 0.5%). d. Prepare the working solution fresh for each experiment.
Protocol 2: Trifluoroacetic Acid (TFA) Removal via Lyophilization with HCl
This protocol is adapted from methods used for peptides and can be applied to small molecules like Adrixetinib to exchange the TFA counter-ion for hydrochloride.[7][8][9]
Materials:
-
This compound
-
10 mM Hydrochloric Acid (HCl) in sterile, nuclease-free water
-
Lyophilizer
Procedure:
-
Dissolve the this compound in 10 mM HCl.
-
Freeze the solution using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilize the frozen sample until all the solvent has been removed.
-
To ensure complete removal of TFA, repeat the process of dissolving in 10 mM HCl and lyophilizing two more times.
-
After the final lyophilization, the Adrixetinib will be in the hydrochloride salt form. Reconstitute the compound in the desired solvent for your experiments.
Visualizations
This compound Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound stability issues.
Adrixetinib Mechanism of Action: Axl, Mer, and CSF1R Signaling
References
- 1. Facebook [cancer.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Optimizing Adrixetinib TFA Concentration for IC50 Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Adrixetinib (TFA salt) concentration for accurate and reproducible IC50 assays. Adrixetinib is a potent tyrosine kinase inhibitor targeting Axl, Mer, and CSF1R, key players in cancer cell proliferation, survival, and immune evasion.[1][2] Accurate determination of its IC50 value is critical for preclinical drug development and understanding its therapeutic potential.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Adrixetinib?
A1: Adrixetinib is a small molecule inhibitor that targets the receptor tyrosine kinases (RTKs) Axl, Mer, and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3] These RTKs are often overexpressed in various cancer cells and contribute to tumor growth, metastasis, and the suppression of the anti-tumor immune response.[2] By inhibiting these kinases, Adrixetinib can block downstream signaling pathways, leading to a reduction in tumor cell proliferation and survival.[2]
Q2: Which cell lines are suitable for Adrixetinib IC50 assays?
A2: Cell line selection is critical and should be based on the expression of the target kinases (Axl, Mer, CSF1R). Preclinical studies have utilized cell lines such as H1299 (non-small cell lung carcinoma), A549 (non-small cell lung carcinoma), and THP-1 (acute monocytic leukemia) to demonstrate the in-vitro activity of Adrixetinib.[4] Researchers should characterize the expression levels of Axl, Mer, and CSF1R in their chosen cell lines to ensure they are appropriate models.
Q3: How should I prepare and store Adrixetinib TFA stock solutions?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing for an experiment, thaw an aliquot and dilute it to the desired working concentrations in cell culture medium. It is crucial to ensure the final DMSO concentration in the cell culture wells is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: My this compound precipitates when I add it to the cell culture medium. What should I do?
A4: Precipitation of a compound upon dilution in aqueous media is a common issue. Here are some troubleshooting steps:
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible while maintaining compound solubility.
-
Serial Dilutions in Media: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the cell culture medium.
-
Pre-warm Media: Use pre-warmed cell culture media for dilutions.
-
Vortexing: Gently vortex the solution after adding the compound to the media to aid in dissolution.
-
Solubility Enhancers: In some cases, non-ionic surfactants or other solubility enhancers can be used, but their effects on the cells and the assay must be validated.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments | 1. Inconsistent cell seeding density.2. Variation in cell passage number.3. Instability of this compound in culture media.4. Inconsistent incubation times. | 1. Standardize cell seeding protocols and ensure even cell distribution in plates.2. Use cells within a consistent and low passage number range.3. Prepare fresh dilutions of this compound for each experiment from a frozen stock.4. Strictly adhere to the optimized incubation time for all experiments. |
| No dose-dependent response observed | 1. This compound concentration range is too high or too low.2. The chosen cell line is resistant to Adrixetinib.3. Inactivation of the compound. | 1. Perform a wider range of concentrations in a preliminary experiment (e.g., 0.01 nM to 100 µM).2. Confirm target expression (Axl, Mer, CSF1R) in the cell line. Consider using a different, more sensitive cell line.3. Check the storage conditions and age of the compound stock. |
| High background signal in the assay | 1. Contamination of cell culture.2. Issues with the viability assay reagent (e.g., MTT, CellTiter-Glo). | 1. Regularly test cell cultures for mycoplasma and other contaminants.2. Ensure the viability reagent is properly stored and prepared according to the manufacturer's instructions. Run a reagent-only control. |
| IC50 value is significantly different from expected values | 1. Incorrect preparation of stock or working solutions.2. Error in data analysis. | 1. Double-check all calculations and dilutions. Use calibrated pipettes.2. Review the curve-fitting model and software settings. Ensure proper normalization to controls. |
Quantitative Data Summary
Due to the proprietary nature of early-stage drug development, a comprehensive, publicly available table of this compound IC50 values across a wide range of cancer cell lines is not currently available. However, based on its mechanism of action as an Axl/Mer/CSF1R inhibitor, the expected IC50 values would likely be in the nanomolar to low micromolar range in sensitive cell lines. For illustrative purposes, the following table provides a hypothetical range of IC50 values for a potent Axl/Mer/CSF1R inhibitor.
Disclaimer: The following data is for illustrative purposes only and does not represent actual IC50 values for this compound. Researchers must determine the IC50 experimentally for their specific cell lines and assay conditions.
| Cell Line | Cancer Type | Target Expression Profile | Expected IC50 Range (nM) |
| H1299 | Non-Small Cell Lung Cancer | High Axl | 10 - 100 |
| A549 | Non-Small Cell Lung Cancer | Moderate Axl | 50 - 500 |
| THP-1 | Acute Monocytic Leukemia | High Mer, High CSF1R | 5 - 50 |
| MDA-MB-231 | Triple-Negative Breast Cancer | High Axl | 20 - 200 |
| PANC-1 | Pancreatic Cancer | Moderate Axl/Mer | 100 - 1000 |
Experimental Protocols
Detailed Protocol for IC50 Determination using MTT Assay
This protocol provides a general framework for determining the IC50 of this compound. Optimization of cell seeding density, drug concentration range, and incubation time is essential for each cell line.
Materials:
-
This compound
-
Anhydrous DMSO
-
Selected cancer cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to prepare 2X concentrated drug solutions so that 100 µL can be added to the 100 µL of media already in the wells.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.
-
Incubate for the desired period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for 2-4 hours at room temperature with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Adrixetinib inhibits Axl, Mer, and CSF1R signaling pathways.
Caption: Workflow for determining the IC50 of this compound.
References
- 1. Q702 : Axl/Mer/CSF1R Triple Inhibitor | Qurient [qurient.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Novel Selective Axl/Mer/CSF1R Kinase Inhibitor as a Cancer Immunotherapeutic Agent Targeting Both Immune and Tumor Cells in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Adrixetinib TFA Technical Support Center: Minimizing Off-Target Effects
Welcome to the Adrixetinib TFA Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and troubleshooting potential off-target effects of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a potent and selective inhibitor of the receptor tyrosine kinases Axl, Mer, and CSF1R.[1][2] Its mechanism of action involves blocking the activity of these kinases, which play crucial roles in tumor cell proliferation, survival, invasion, and modulation of the tumor microenvironment.[2][3]
Q2: What are off-target effects and why are they a concern with kinase inhibitors?
Off-target effects occur when a drug interacts with unintended molecular targets in addition to its intended ones. With kinase inhibitors, this can lead to a variety of unintended biological consequences, as the human kinome is large and many kinases share structural similarities in their ATP-binding pockets. These effects can result in misleading experimental data, cellular toxicity, or other unforeseen phenotypes that are not related to the inhibition of the primary target(s).
Q3: How can I be confident that the observed phenotype in my experiment is due to on-target inhibition of Axl, Mer, and/or CSF1R?
To ensure that your experimental observations are a direct result of Adrixetinib's on-target activity, it is crucial to perform rigorous validation experiments. These may include:
-
Dose-response analysis: A classic approach to determine if the observed effect is concentration-dependent.
-
Western blotting: To confirm the inhibition of phosphorylation of Axl, Mer, CSF1R, and their immediate downstream signaling proteins.[3]
-
Use of control inhibitors: Comparing the effects of Adrixetinib to other inhibitors with known selectivity profiles for Axl, Mer, or CSF1R.
-
Rescue experiments: If possible, overexpressing a drug-resistant mutant of the target kinase should reverse the observed phenotype.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Phenotypic Results
If your experimental results are not aligning with the known functions of Axl, Mer, or CSF1R inhibition, consider the following troubleshooting steps.
| Observation | Potential Cause | Recommended Action |
| The observed phenotype is not reported in the literature for Axl, Mer, or CSF1R inhibition. | Off-target effect: Adrixetinib may be inhibiting other kinases or proteins at the concentration used. | 1. Perform a dose-response curve: Determine the lowest effective concentration that inhibits the target kinases without causing the unexpected phenotype. 2. Consult a broad kinase selectivity profile: If available, check if Adrixetinib has known off-targets that could explain the observed phenotype. 3. Use a structurally unrelated inhibitor: Test another inhibitor with the same on-target activity but a different chemical scaffold to see if the phenotype is reproduced. |
| High levels of cell death are observed at concentrations expected to be selective. | On-target toxicity in your specific cell line or off-target cytotoxicity. | 1. Titrate Adrixetinib concentration: Perform a detailed cell viability assay to determine the IC50 and identify a non-toxic working concentration. 2. Confirm target expression: Verify that your cell line expresses Axl, Mer, and/or CSF1R at the protein level. High expression of the target could lead to potent on-target toxicity. |
| Inconsistent results between experimental replicates. | Compound instability or precipitation. | 1. Prepare fresh stock solutions: this compound solutions should be prepared fresh for each experiment. 2. Check for solubility: Ensure the inhibitor is fully dissolved in the vehicle (e.g., DMSO) and that the final concentration in your culture medium does not exceed its solubility limit, which can lead to precipitation. |
Data Presentation
This compound has demonstrated high affinity for its primary targets. The following table summarizes the binding affinities (Kd) determined by a kinase-domain binding-based assay.[3]
| Target Kinase | Binding Affinity (Kd) in nM |
| Axl | 1.2 |
| Mer | 3.5 |
| CSF1R | 0.8 |
Lower Kd values indicate stronger binding affinity.
Experimental Protocols
Protocol 1: Western Blotting for On-Target Inhibition
This protocol allows for the direct visualization of Adrixetinib's effect on the phosphorylation status of its target kinases.
Materials:
-
Cell line of interest (e.g., H1299 for Axl, A549 for Mer, THP-1 for CSF1R)[3]
-
This compound
-
Ligands for kinase activation (e.g., Gas6 for Axl/Mer, CSF1 for CSF1R)[3]
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: p-Axl (Tyr702), p-Mer (Tyr749/753/754), p-CSF1R (Tyr723), and antibodies for downstream targets like p-AKT (Ser473) and p-ERK (Thr202/Tyr204), as well as total protein controls.[3]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with varying concentrations of this compound or vehicle control (DMSO) for a predetermined time (e.g., 2-24 hours).[3]
-
Ligand Stimulation: For receptor tyrosine kinases, stimulate the cells with the appropriate ligand (e.g., 200 ng/mL Gas6 or 50 ng/mL CSF1) for a short period (e.g., 5-60 minutes) to induce kinase phosphorylation.[3]
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane, incubate with HRP-conjugated secondary antibodies, and visualize using a chemiluminescent substrate.[3]
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of Adrixetinib and to establish an appropriate working concentration.
Materials:
-
96-well plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits Axl, Mer, and CSF1R signaling pathways.
Troubleshooting Workflow for Off-Target Effects
References
Overcoming Adrixetinib TFA insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Adrixetinib TFA in aqueous solutions.
Troubleshooting Guide
Q1: My this compound is not dissolving in my aqueous buffer. What should I do first?
A1: The first step is to ensure you are using a validated protocol for preparing your solutions. This compound, like many kinase inhibitors, can exhibit poor aqueous solubility. We recommend preparing a concentrated stock solution in an organic solvent first, which can then be diluted into your aqueous experimental medium.
Recommended Initial Steps:
-
Prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO). Adrixetinib is known to be soluble in DMSO at concentrations of 100 mg/mL (188.15 mM) or greater.[1]
-
Perform serial dilutions of the DMSO stock solution into your aqueous buffer to reach the desired final concentration.
-
Vortex thoroughly after each dilution step.
-
Visually inspect for precipitation. If you observe any cloudiness or solid particles, the compound may be precipitating at that concentration.
Q2: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer. What are my next options?
A2: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds.[2][3] Here is a systematic approach to troubleshoot this problem:
Decision-Making Workflow for Solubilizing this compound
A decision-making workflow for troubleshooting this compound insolubility.
Experimental Protocols to Improve Solubility:
-
Option 1: Co-solvent System: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[4][5]
-
Option 2: pH Adjustment: The solubility of a compound can be influenced by the pH of the solution, especially for molecules with ionizable groups.[4][6]
-
Option 3: Use of Surfactants: Surfactants can aid in solubilization by forming micelles that encapsulate hydrophobic drug molecules.[7] For cell-based assays, it is crucial to use surfactants at concentrations below their critical micelle concentration (CMC) to avoid cell toxicity.[8]
Frequently Asked Questions (FAQs)
Q3: What is the known solubility of this compound?
Data Summary: Adrixetinib Solubility
| Solvent | Known Concentration | Citation |
| DMSO | ≥ 100 mg/mL (188.15 mM) | [1] |
Q4: Can I sonicate or heat the solution to improve solubility?
A4: Yes, gentle warming (e.g., to 37°C) or brief sonication can help dissolve the compound.[8] However, prolonged exposure to heat should be avoided to prevent potential degradation of the compound. Always check for precipitation again after the solution returns to room temperature.
Q5: Why is Adrixetinib provided as a TFA salt?
A5: Trifluoroacetic acid (TFA) is often used to form salts of compounds with basic functional groups. Salt formation is a common strategy to improve the solubility and stability of a drug substance.[6]
Q6: What is the mechanism of action of Adrixetinib?
A6: Adrixetinib is an inhibitor of the Axl, Mer, and CSF1R protein tyrosine kinases.[9][10] These kinases are involved in cancer cell proliferation, survival, and immune evasion.[10][11] By inhibiting these targets, Adrixetinib can modulate the tumor microenvironment and enhance anti-tumor immune responses.[10][11]
Adrixetinib Signaling Pathway Inhibition
Adrixetinib inhibits Axl, Mer, and CSF1R, blocking downstream pro-survival pathways.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer.
-
Procedure: a. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex the solution for 1-2 minutes until the powder is completely dissolved. d. Store the stock solution at -20°C or -80°C for long-term storage.[9] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[9]
Protocol 2: Solubilization using a Co-solvent System
-
Materials: this compound DMSO stock solution, aqueous buffer, co-solvent (e.g., ethanol, PEG-400).
-
Procedure: a. Prepare a working solution of your aqueous buffer containing a small percentage of a co-solvent (e.g., 1-5% ethanol). b. Add the this compound DMSO stock solution to the co-solvent-containing buffer dropwise while vortexing. c. Visually inspect for any signs of precipitation. d. Note: Ensure the final concentration of the organic solvents (DMSO and co-solvent) is compatible with your experimental system (e.g., below 0.5% for most cell-based assays).
Protocol 3: Solubilization using pH Adjustment
-
Materials: this compound DMSO stock solution, aqueous buffers at different pH values (e.g., pH 5.0, 6.0, 7.4, 8.0), pH meter, sterile HCl and NaOH solutions.
-
Procedure: a. Prepare your desired aqueous buffer. b. Divide the buffer into several aliquots and adjust the pH of each aliquot to a different value using sterile HCl or NaOH. c. Add the this compound DMSO stock solution to each pH-adjusted buffer to the desired final concentration. d. Vortex and observe which pH condition provides the best solubility. e. Note: Ensure the final pH of the solution is compatible with your assay and does not affect the biological activity of your system.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. [PDF] Overcoming the Challenge of Poor Drug Solubility | Semantic Scholar [semanticscholar.org]
- 3. ispe.gr.jp [ispe.gr.jp]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Q702 : Axl/Mer/CSF1R Triple Inhibitor | Qurient [qurient.com]
- 11. Adrixetinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Assessing and mitigating Adrixetinib TFA-induced cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing and mitigating Adrixetinib TFA-induced cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Adrixetinib (also known as Q702) is an orally available small molecule that acts as a tyrosine kinase inhibitor.[1] It specifically targets Axl, Mer, and Colony-Stimulating Factor 1 Receptor (CSF1R).[1] By inhibiting these receptor tyrosine kinases, Adrixetinib can modulate the tumor microenvironment, enhance anti-tumor immunity, and induce cancer cell death.[1][2] Preclinical studies have shown that Adrixetinib induces dose-dependent cytotoxicity and triggers apoptosis.[2] The "TFA" designation indicates that the compound is supplied as a trifluoroacetate salt.
Q2: What is the significance of the TFA salt form of Adrixetinib?
Trifluoroacetic acid (TFA) is frequently used as a counterion for purified peptides and small molecules during synthesis and purification.[3][4] However, it is important to be aware that TFA itself can exhibit cytotoxic effects.[5][6] Studies have shown that TFA can reduce cell proliferation, which could potentially confound the interpretation of cytotoxicity data attributed solely to the active pharmaceutical ingredient (API), Adrixetinib.[5]
Q3: How can I assess the cytotoxicity of this compound in my experiments?
Several in vitro assays can be used to quantify the cytotoxic effects of this compound. These assays typically measure different cellular parameters that indicate cell health. Common methods include:
-
Metabolic Activity Assays (e.g., MTT, XTT, MTS): These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[7][8]
-
Membrane Integrity Assays (e.g., LDH release): These assays quantify the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, which is a marker of cell lysis and cytotoxicity.[9][10][11][12][13]
-
ATP Content Assays (e.g., ATPlite): These luminescent assays measure intracellular ATP levels, which correlate with cell viability.[14][15]
Q4: How can I investigate the mechanisms of this compound-induced cytotoxicity?
To understand how this compound induces cell death, you can perform assays that measure specific cellular processes:
-
Apoptosis Assays:
-
Caspase Activity Assays (e.g., Caspase-Glo 3/7): These assays measure the activity of caspases, which are key executioner enzymes in the apoptotic pathway.[16][17][18][19]
-
Mitochondrial Membrane Potential Assays (e.g., JC-1): A decrease in mitochondrial membrane potential is an early indicator of apoptosis. The JC-1 dye can be used to monitor this change.[20][21][22][23][24]
-
-
Oxidative Stress Assays (e.g., CellROX Green/Deep Red): These assays use fluorescent probes to detect the presence of reactive oxygen species (ROS), which can be a cause or consequence of drug-induced cytotoxicity.[25][26][27][28][29]
Q5: How can I mitigate the cytotoxic effects of this compound in my experiments?
Mitigating cytotoxicity can be approached in several ways:
-
Dose-Response Analysis: Perform a thorough dose-response study to identify the optimal concentration of this compound that achieves the desired therapeutic effect with minimal cytotoxicity.
-
Co-treatment with Protective Agents: Consider co-administering antioxidants (e.g., N-acetylcysteine) if oxidative stress is identified as a major contributor to cytotoxicity.
-
Alternative Salt Forms: If TFA-induced cytotoxicity is a concern, consider obtaining Adrixetinib as a different salt form (e.g., hydrochloride) for comparison.[4]
-
Modify Treatment Duration: Shorter exposure times may reduce off-target cytotoxic effects while still allowing for the desired on-target activity.
Troubleshooting Guides
Cell Viability Assays
Table 1: Troubleshooting Guide for MTT Assay
| Issue | Possible Cause | Recommendation |
| High background absorbance in wells without cells | Contamination of culture medium with reducing agents (e.g., phenol red), microbial contamination, or degradation of the MTT solution. | Use fresh, high-quality reagents and consider using a serum-free medium during the MTT incubation step. |
| Low absorbance readings | Low cell number, insufficient incubation time with MTT reagent, or improper culture conditions. | Optimize cell seeding density and incubation time. Ensure proper culture conditions (medium, temperature, CO2). |
| High variability between replicate wells | Uneven cell seeding, presence of air bubbles, or incomplete solubilization of formazan crystals. | Ensure a homogenous cell suspension before seeding. Be careful to avoid bubbles when adding reagents. Ensure complete dissolution of formazan crystals by thorough mixing. |
| Test compound interferes with the assay | The compound may absorb at the same wavelength as formazan or may directly reduce MTT. | Include control wells with the test compound alone (without cells) to measure background absorbance. |
Table 2: Troubleshooting Guide for LDH Release Assay
| Issue | Possible Cause | Recommendation |
| High spontaneous LDH release in control wells | High cell density leading to cell death, or excessive handling/pipetting causing cell damage. | Optimize cell seeding density. Handle cells gently during plating and reagent addition.[12] |
| Low maximum LDH release | Insufficient lysis of cells in the maximum release control wells. | Ensure the lysis buffer is at the correct concentration and incubation time is sufficient for complete cell lysis. |
| High background in medium-only wells | Presence of LDH in the serum used in the culture medium. | Use a low-serum or serum-free medium for the assay. Include a background control with medium only to subtract from all readings.[12] |
Apoptosis and Oxidative Stress Assays
Table 3: Troubleshooting Guide for Caspase-3/7 Assay
| Issue | Possible Cause | Recommendation |
| Low signal in positive control | Insufficient induction of apoptosis, or incorrect timing of the assay. | Ensure the positive control agent is potent enough and the incubation time is appropriate for inducing apoptosis in your cell type. Measure caspase activity at different time points post-treatment. |
| High background fluorescence/luminescence | Autofluorescence of the test compound or components of the culture medium. | Include a control with the compound in cell-free medium. If necessary, switch to a different assay format (e.g., from fluorescence to luminescence). |
| Inconsistent results | Variation in cell health or number across wells. | Ensure a consistent number of healthy, viable cells are seeded in each well. |
Table 4: Troubleshooting Guide for JC-1 Assay
| Issue | Possible Cause | Recommendation |
| Low red fluorescence in healthy cells | JC-1 concentration is too low, or cells are not healthy. | Optimize the concentration of JC-1 for your specific cell type. Ensure cells are in a healthy, proliferative state before the experiment.[22] |
| High green fluorescence in healthy cells | JC-1 concentration is too high, leading to cytoplasmic aggregation, or photobleaching of red aggregates. | Titrate the JC-1 concentration to find the optimal level. Minimize exposure of stained cells to light.[21] |
| Signal fades quickly | The JC-1 dye can leach out of the cells over time. | Analyze samples immediately after staining and washing.[21] |
Table 5: Troubleshooting Guide for CellROX Assay
| Issue | Possible Cause | Recommendation |
| High background fluorescence | The CellROX reagent is already oxidized due to improper storage or handling. | Store the reagent protected from light and at the recommended temperature. Prepare fresh working solutions for each experiment.[29] |
| Signal increases with light exposure | Phototoxicity and auto-oxidation of the probe. | Minimize the exposure of cells to the excitation light source during imaging.[29] |
| No signal in positive control | The concentration of the ROS-inducing agent is too low, or the incubation time is too short. | Optimize the concentration and incubation time of your positive control. |
Experimental Protocols
Cell Viability Assessment: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[7]
-
Treatment: Treat the cells with various concentrations of this compound and appropriate controls (vehicle control, positive control for cytotoxicity). Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assessment: Caspase-3/7 Activity Assay (Luminescent)
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[16]
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase-3/7 activity.
Oxidative Stress Assessment: CellROX Green Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well plate or on coverslips and treat with this compound. Include a positive control for ROS induction (e.g., tert-butyl hydroperoxide) and a negative control (untreated cells).[27]
-
CellROX Green Loading: Add CellROX® Green Reagent to the cells at a final concentration of 5 µM and incubate for 30 minutes at 37°C.[26][28]
-
Washing: Wash the cells three times with PBS to remove excess probe.[26]
-
Analysis:
-
Microscopy: Image the cells using a fluorescence microscope with a standard FITC filter set.
-
Flow Cytometry: Harvest the cells and analyze the fluorescence intensity using a flow cytometer.
-
-
Data Analysis: Quantify the mean fluorescence intensity to determine the level of oxidative stress.
Visualizations
References
- 1. Adrixetinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Q702 : Axl/Mer/CSF1R Triple Inhibitor | Qurient [qurient.com]
- 3. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. galaxy.ai [galaxy.ai]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. tiarisbiosciences.com [tiarisbiosciences.com]
- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pufei.com [pufei.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 17. tandfonline.com [tandfonline.com]
- 18. moleculardevices.com [moleculardevices.com]
- 19. stemcell.com [stemcell.com]
- 20. himedialabs.com [himedialabs.com]
- 21. chem-agilent.com [chem-agilent.com]
- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 25. emulatebio.com [emulatebio.com]
- 26. assets.fishersci.com [assets.fishersci.com]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. tools.thermofisher.com [tools.thermofisher.com]
- 29. researchgate.net [researchgate.net]
Improving the efficacy of Adrixetinib TFA in resistant cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Adrixetinib TFA. The information is designed to help address common issues, particularly the development of resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
Adrixetinib is a potent, orally available small molecule inhibitor that selectively targets the receptor tyrosine kinases (RTKs) AXL, MER, and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] By inhibiting these kinases, Adrixetinib disrupts key signaling pathways involved in tumor cell proliferation, survival, invasion, and immune evasion.[3] Specifically, inhibition of AXL and MER can directly impede cancer cell growth and survival, while CSF1R inhibition modulates the tumor microenvironment by targeting tumor-associated macrophages (TAMs), thereby enhancing anti-tumor immunity.[2][3]
Q2: We are observing a decrease in the efficacy of Adrixetinib in our long-term cell culture experiments. What could be the reason?
A decrease in efficacy over time strongly suggests the development of acquired resistance. Cancer cells can adapt to targeted therapies through various mechanisms, including:
-
Upregulation of the target receptor or its ligands: Increased expression of AXL, MER, or CSF1R can sometimes overcome the inhibitory effect of the drug.
-
Activation of bypass signaling pathways: Cells may activate alternative survival pathways to compensate for the inhibition of AXL, MER, and CSF1R. For example, upregulation of other RTKs like EGFR or MET has been observed as a resistance mechanism to AXL inhibitors.[4][5]
-
Mutations in the drug target: While less common for this class of inhibitors compared to others, mutations in the kinase domains of AXL, MER, or CSF1R could potentially reduce drug binding.
-
Epithelial-to-Mesenchymal Transition (EMT): Activation of AXL is often associated with EMT, a process that can contribute to drug resistance.[5]
Q3: How can we confirm if our cell line has developed resistance to Adrixetinib?
To confirm resistance, you should perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the half-maximal inhibitory concentration (IC50) of Adrixetinib in your potentially resistant cell line versus the parental, sensitive cell line. A significant increase in the IC50 value for the long-term treated cells indicates the acquisition of resistance.
Troubleshooting Guides
Issue 1: Increased IC50 of Adrixetinib in Treated Cell Lines
If you have confirmed a significant increase in the IC50 of Adrixetinib, the following steps can help you investigate the potential resistance mechanisms.
Table 1: Troubleshooting Acquired Resistance to Adrixetinib
| Potential Cause | Suggested Experiment | Expected Outcome if Cause is Valid | Potential Solution |
| Upregulation of Target Receptors | Western Blot or qPCR for AXL, MER, and CSF1R | Increased protein or mRNA levels of one or more target receptors in the resistant line compared to the parental line. | Consider combination therapy with an agent targeting downstream effectors. |
| Activation of Bypass Signaling Pathways (e.g., EGFR, MET, etc.) | Phospho-RTK array, Western Blot for phosphorylated EGFR, MET, etc. | Increased phosphorylation of alternative RTKs in the resistant cell line, even in the presence of Adrixetinib. | Combine Adrixetinib with a specific inhibitor of the activated bypass pathway (e.g., an EGFR inhibitor like gefitinib or a MET inhibitor like crizotinib).[4][6] |
| Reactivation of Downstream Signaling | Western Blot for phosphorylated AKT, ERK, and S6 | Maintained or increased phosphorylation of downstream signaling molecules in resistant cells when treated with Adrixetinib, compared to a transient decrease in parental cells. | Combine Adrixetinib with inhibitors of the PI3K/AKT/mTOR or MAPK/ERK pathways. |
| Increased Expression of Anti-Apoptotic Proteins | Western Blot for Bcl-2, Mcl-1, Bcl-xL | Higher expression of anti-apoptotic proteins in the resistant cell line. | Consider combination with a Bcl-2 family inhibitor like Venetoclax. |
Experimental Protocols
Protocol 1: Generation of Adrixetinib-Resistant Cell Lines
This protocol describes a general method for developing acquired resistance in a cancer cell line through continuous exposure to increasing concentrations of Adrixetinib.
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
DMSO (for stock solution)
-
Standard cell culture equipment (incubator, flasks, plates, etc.)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of Adrixetinib for the parental cell line after 72 hours of treatment.
-
Initial Exposure: Begin by treating the parental cells with Adrixetinib at a concentration equal to the IC10 or IC20.
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate (typically after 2-3 passages), increase the concentration of Adrixetinib by 1.5 to 2-fold.
-
Monitoring and Maintenance: Continuously monitor the cells for signs of recovery and stable proliferation. If significant cell death occurs, maintain the cells at the current concentration for a longer period before the next dose escalation.
-
Cryopreservation: At each successful adaptation to a higher concentration, cryopreserve a batch of cells.
-
Confirmation of Resistance: After several months of continuous culture with escalating doses, the resistant cell line should be able to proliferate in a concentration of Adrixetinib that is at least 10-fold higher than the initial IC50 of the parental line. Confirm the new, higher IC50 with a cell viability assay.
-
Stability Check: To ensure the resistance phenotype is stable, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol is for assessing the phosphorylation status and expression levels of key proteins in the AXL/MER/CSF1R and potential bypass pathways.
Materials:
-
Sensitive and resistant cell lysates
-
Primary antibodies (e.g., p-AXL, AXL, p-MER, MER, p-CSF1R, CSF1R, p-AKT, AKT, p-ERK, ERK, GAPDH)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Culture sensitive and resistant cells with and without Adrixetinib for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Visualizations
References
- 1. MERTK mediates intrinsic and adaptive resistance to AXL-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophage depletion through colony stimulating factor 1 receptor pathway blockade overcomes adaptive resistance to anti-VEGF therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the AXL Kinase Causes Resistance to EGFR-Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blockade of AXL activation overcomes acquired resistance to EGFR tyrosine kinase inhibition in non-small cell lung cancer - Wang - Translational Cancer Research [tcr.amegroups.org]
Technical Support Center: Investigating Resistance to Adrixetinib TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering potential resistance to Adrixetinib TFA in their experiments. This compound is a potent inhibitor of the receptor tyrosine kinases Axl, Mer, and CSF1R. Understanding and overcoming resistance is critical for its therapeutic application.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule tyrosine kinase inhibitor that simultaneously targets three key receptors involved in cancer progression and immune regulation: Axl, Mer, and CSF1R.[1][2] By inhibiting these kinases, this compound aims to block tumor cell survival, proliferation, and migration, as well as modulate the tumor microenvironment to enhance anti-tumor immunity.[2]
Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?
Acquired resistance to tyrosine kinase inhibitors like this compound can arise through several mechanisms. Based on preclinical studies of inhibitors targeting Axl, Mer, and CSF1R, the most probable causes include:
-
Bypass Signaling Pathway Activation: Tumor cells can activate alternative signaling pathways to circumvent the blockade of Axl, Mer, and CSF1R. A key pathway implicated in resistance to CSF1R inhibition is the activation of the Phosphoinositide 3-kinase (PI3K) pathway, often driven by the Insulin-like Growth Factor 1 Receptor (IGF-1R).[3][4]
-
Feedback Loop Activation: Inhibition of one receptor tyrosine kinase can lead to the compensatory upregulation of another. For instance, studies have shown that inhibition of AXL can lead to the upregulation of MERTK, another member of the TAM (Tyro3, Axl, Mer) family, thereby maintaining downstream signaling.[5][6]
-
On-Target Mutations: While less common for this class of inhibitors compared to others like EGFR inhibitors, the development of mutations in the kinase domains of Axl, Mer, or CSF1R could potentially alter drug binding and reduce the efficacy of this compound.
-
Epithelial-to-Mesenchymal Transition (EMT): Activation of Axl is strongly associated with EMT, a process that confers migratory and invasive properties to cancer cells and is linked to drug resistance.[7] Persistent EMT may contribute to reduced sensitivity to this compound.
Q3: How can we experimentally confirm if MERTK upregulation is mediating resistance to this compound in our cell lines?
To investigate the role of MERTK in this compound resistance, you can perform the following experiments:
-
Western Blot Analysis: Compare the protein expression levels of total MERTK and phosphorylated MERTK (p-MERTK) in your this compound-sensitive (parental) and resistant cell lines. A significant increase in MERTK and p-MERTK in the resistant line would suggest its involvement.
-
Gene Expression Analysis (qRT-PCR): Quantify the mRNA levels of MERTK in both sensitive and resistant cell lines to determine if the upregulation is occurring at the transcriptional level.
-
Combination Therapy: Treat the resistant cell line with a combination of this compound and a MERTK-specific inhibitor. If the combination restores sensitivity and induces cell death, it strongly suggests that MERTK upregulation is a key resistance mechanism.
Q4: What is the evidence for the involvement of the IGF-1R pathway in resistance to CSF1R inhibition?
Preclinical studies in glioblastoma have shown that acquired resistance to CSF1R inhibitors can be driven by the hyperactivation of the PI3K pathway.[3] This activation was found to be stimulated by insulin-like growth factor 1 (IGF-1) produced by macrophages in the tumor microenvironment, which in turn activates the IGF-1R on tumor cells.[3] This bypass signaling allows the tumor cells to survive and proliferate despite the continued inhibition of CSF1R.
Troubleshooting Guides
Issue 1: My cell line is showing reduced sensitivity to this compound, with a rightward shift in the dose-response curve.
-
Possible Cause 1: Development of a resistant subpopulation.
-
Troubleshooting Step: Perform single-cell cloning of the resistant population to isolate and characterize individual clones. This will help determine if the resistance is heterogeneous.
-
-
Possible Cause 2: Upregulation of a bypass signaling pathway.
-
Troubleshooting Step: Perform a phospho-kinase antibody array to get a broad overview of activated signaling pathways in the resistant cells compared to the parental line. This can help identify unexpected pathway activation. Focus on key nodes like p-AKT, p-ERK, and p-S6.
-
-
Possible Cause 3: Increased drug efflux.
-
Troubleshooting Step: Use inhibitors of common drug efflux pumps (e.g., verapamil for P-glycoprotein) in combination with this compound to see if sensitivity is restored.
-
Issue 2: I am trying to generate an this compound-resistant cell line, but the cells are not surviving the dose escalation.
-
Possible Cause 1: The starting concentration of this compound is too high.
-
Troubleshooting Step: Begin the dose escalation at a concentration equivalent to the IC20 (the concentration that inhibits 20% of cell viability) of the parental cell line. This allows for a larger pool of cells to potentially develop resistance mechanisms.
-
-
Possible Cause 2: The dose escalation is too rapid.
-
Troubleshooting Step: Increase the concentration of this compound more gradually, for example, by 1.5-fold increments. Allow the cells to fully recover and resume a stable proliferation rate before the next dose increase.[8]
-
-
Possible Cause 3: The cell line is not amenable to developing resistance through the selected method.
-
Troubleshooting Step: Consider using a pulsatile dosing regimen, where the cells are treated with a higher concentration of this compound for a short period (e.g., 48-72 hours), followed by a recovery period in drug-free media. This can sometimes select for more robust resistance mechanisms.
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be generated during the investigation of this compound resistance.
Table 1: this compound Sensitivity in Parental and Resistant Cell Lines
| Cell Line | IC50 (nM) | Fold Resistance |
| Parental Cancer Cell Line | 50 | 1 |
| This compound-Resistant Subclone 1 | 750 | 15 |
| This compound-Resistant Subclone 2 | 1200 | 24 |
Table 2: Expression Changes in Key Resistance-Associated Proteins
| Protein | Parental Cell Line (Relative Expression) | This compound-Resistant Cell Line (Relative Expression) | Fold Change |
| p-MERTK/MERTK | 1.0 | 8.5 | 8.5 |
| p-IGF-1R/IGF-1R | 1.0 | 6.2 | 6.2 |
| p-AKT/AKT | 1.0 | 7.8 | 7.8 |
Note: The data presented in these tables are illustrative and will vary depending on the specific cell line and experimental conditions.
Experimental Protocols
Generation of this compound-Resistant Cell Lines
This protocol describes the generation of resistant cell lines through continuous exposure to escalating doses of this compound.[8]
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Determine the initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cancer cell line using a standard cell viability assay (e.g., MTT or CCK-8).
-
Initial Treatment: Culture the parental cells in media containing this compound at a concentration equal to the IC10-IC20.
-
Dose Escalation: Once the cells have resumed a normal growth rate, passage them and increase the concentration of this compound by approximately 1.5 to 2-fold.[8]
-
Repeat Escalation: Continue this process of stepwise dose escalation. It is crucial to allow the cells to adapt and recover at each concentration before proceeding to the next.
-
Characterization: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., >10-fold the initial IC50), the resistant cell line is established. The IC50 of the resistant line should be re-evaluated to quantify the degree of resistance.
-
Cryopreservation: Cryopreserve vials of the resistant cells at various passages to ensure a consistent stock.
Western Blotting for Axl, Mer, CSF1R, and Downstream Effectors
This protocol is for detecting changes in the expression and phosphorylation of target proteins.
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Cell Lysis: Lyse parental and resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Axl, Mer, CSF1R, p-Axl, p-Mer, p-CSF1R, AKT, p-AKT, ERK, p-ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Co-Immunoprecipitation (Co-IP) to Detect Receptor-Receptor Interactions
This protocol can be used to investigate interactions between Axl and Mer, or between these receptors and other signaling proteins.[10][11]
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Cell Lysis: Lyse cells with a non-denaturing lysis buffer (e.g., containing 1% NP-40) to preserve protein-protein interactions.
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Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose beads to reduce non-specific binding.
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Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., Axl) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complexes.
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Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
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Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
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Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., Mer) to confirm the interaction.
Cell Viability (MTT/CCK-8) Assay
This assay is used to determine the cytotoxic effects of this compound.[12][13][14]
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Drug Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Reagent Addition:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
For CCK-8 assay: Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
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Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Upregulation of MERTK as a potential resistance mechanism to this compound.
Caption: Activation of the IGF-1R pathway as a bypass resistance mechanism.
Caption: Workflow for investigating this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Q702 : Axl/Mer/CSF1R Triple Inhibitor | Qurient [qurient.com]
- 3. Unraveling the Resistance of IGF-Pathway Inhibition in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Can we unlock the potential of IGF-1R inhibition in cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MERTK mediates intrinsic and adaptive resistance to AXL-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Potent and Selective Dual Inhibitor of AXL and MERTK Possesses Both Immunomodulatory and Tumor-Targeted Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Key Roles of AXL and MER Receptor Tyrosine Kinases in Resistance to Multiple Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CSF-1R/M-CSF-R Antibody (#3152) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 10. Co-immunoprecipitation (Co-IP) of G Protein-Coupled Receptor (GPCR)-Receptor Tyrosine Kinase (RTK) Complexes from the Dorsal Hippocampus of the Rat Brain | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. dojindo.com [dojindo.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Best practices for long-term storage of Adrixetinib TFA
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Adrixetinib TFA.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
There is limited publicly available data on the specific long-term storage conditions for solid this compound. However, based on general best practices for chemical compounds and available supplier information, it is recommended to store the solid powder in a cool, dry, and dark place. One supplier suggests that for shipment within the continental US, room temperature is acceptable, but this may vary for other locations. For long-term storage, it is prudent to store it at a controlled cool temperature, such as 2-8°C, to minimize potential degradation. Always refer to the certificate of analysis or the supplier's datasheet for any specific storage instructions provided with your batch of the compound.
Q2: How should I store stock solutions of this compound?
Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[1] It is recommended to store these aliquots in tightly sealed vials, protected from moisture and light.[1] For different storage durations, the following temperature guidelines are provided:
Always use the stock solution within the recommended timeframe to ensure its stability and activity.[1]
Troubleshooting Guide
Q1: I observe discoloration or changes in the physical appearance of my solid this compound. What should I do?
Changes in the physical appearance of the compound, such as discoloration or clumping, can be an indication of degradation or contamination. This could be due to exposure to light, moisture, or improper temperatures. It is recommended to discard the compound and use a fresh batch for your experiments to ensure the integrity of your results. To prevent this, always store the solid compound in a tightly sealed container, in a dark and dry environment, and at a consistently cool temperature.
Q2: My experimental results are inconsistent, and I suspect an issue with my this compound stock solution. What could be the cause?
Inconsistent experimental results can arise from the degradation of the this compound stock solution. The most common causes for this are:
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Repeated Freeze-Thaw Cycles: This can degrade the compound. To avoid this, prepare single-use aliquots of your stock solution.[1]
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Improper Storage Temperature: Storing the solution at a temperature warmer than recommended can accelerate degradation. Ensure your freezer maintains the correct temperature (-20°C or -80°C).
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Extended Storage: Do not use stock solutions that have been stored for longer than the recommended duration (1 month at -20°C, 6 months at -80°C).[1]
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Solvent Evaporation: Ensure your vials are tightly sealed to prevent solvent evaporation, which would change the concentration of your stock solution.
If you suspect your stock solution is compromised, it is best to prepare a fresh solution from a new batch of solid compound.
Data Presentation
| Storage Condition | Recommended Duration | Key Considerations |
| Solid Compound | Refer to supplier datasheet | Store in a cool, dry, dark place. Protect from moisture. |
| Stock Solution (-20°C) | Up to 1 month[1] | Aliquot to avoid freeze-thaw cycles. Protect from light and moisture.[1] |
| Stock Solution (-80°C) | Up to 6 months[1] | Aliquot to avoid freeze-thaw cycles. Protect from light and moisture.[1] |
Experimental Protocols
Protocol for Preparation and Storage of this compound Stock Solution
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Weighing: Carefully weigh the desired amount of solid this compound in a chemical fume hood. Use appropriate personal protective equipment (PPE).
-
Dissolving: Add the appropriate solvent (e.g., DMSO) to the solid compound. Vortex briefly until the solid is completely dissolved. Refer to the supplier's datasheet for solubility information.
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Aliquoting: Dispense the stock solution into single-use, light-protected (e.g., amber) microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment to avoid partial use and re-freezing.
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Sealing and Labeling: Tightly seal each aliquot. Label each tube clearly with the compound name, concentration, date of preparation, and storage temperature.
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Storage: Immediately place the aliquots in the appropriate freezer (-20°C or -80°C) for long-term storage.
Mandatory Visualization
Caption: Workflow for Handling and Storage of this compound.
References
How to control for variability in Adrixetinib TFA experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for variability in experiments involving Adrixetinib TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as Q702) is an orally bioavailable small molecule inhibitor of the Axl, Mer, and Colony-Stimulating Factor 1 Receptor (CSF1R) receptor tyrosine kinases.[1] By inhibiting these kinases, this compound can block downstream signaling pathways that are involved in tumor cell proliferation, survival, invasion, and immune suppression.[1] Axl and Mer are members of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, and their overexpression is associated with drug resistance and poor prognosis in several cancers. CSF1R plays a crucial role in the regulation of tumor-associated macrophages (TAMs), which can promote tumor growth and suppress anti-tumor immunity.[1][2][3]
Q2: What are the common sources of variability in this compound experiments?
Variability in kinase inhibitor experiments can arise from several factors, broadly categorized as compound-related, assay-related, and cell-related issues.
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Compound-Related:
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Solubility and Stability: this compound, like many small molecules, may have limited aqueous solubility. Improper dissolution or precipitation during experiments can lead to inconsistent concentrations. Stability can be affected by freeze-thaw cycles and storage conditions.
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Purity: The purity of the this compound can impact its effective concentration and introduce confounding off-target effects.
-
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Assay-Related:
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ATP Concentration (In Vitro Kinase Assays): Since this compound is an ATP-competitive inhibitor, variations in the ATP concentration in in vitro kinase assays will significantly affect the measured IC50 values.[4]
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Enzyme Concentration and Quality: The concentration and purity of the recombinant Axl, Mer, or CSF1R kinase used in biochemical assays can influence results.
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Solvent Effects: The final concentration of the solvent (typically DMSO) used to dissolve this compound can impact enzyme activity and cell viability.[4]
-
-
Cell-Related (Cell-Based Assays):
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Cell Line Authenticity and Passage Number: Cell lines can change genetically and phenotypically over time and with increasing passage number. It is crucial to use authenticated, low-passage cells.
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Cell Density and Confluency: The density of cells at the time of treatment can affect their physiological state and response to the inhibitor.
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Mycoplasma Contamination: Mycoplasma contamination can alter cellular responses and lead to unreliable data.
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Q3: How can I control for off-target effects of this compound?
While this compound is a selective inhibitor, like most kinase inhibitors, it may have off-target effects, especially at higher concentrations.
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Dose-Response Analysis: Perform experiments over a wide range of concentrations to identify a therapeutic window where on-target effects are maximized and off-target effects are minimized.
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Use of Control Cell Lines: Include cell lines that do not express the target kinases (Axl, Mer, CSF1R) to distinguish between on-target and off-target effects.
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Genetic Knockdown/Knockout: The most definitive control is to use siRNA or CRISPR/Cas9 to reduce the expression of the target kinases. If this compound still elicits the same effect in these cells, it is likely due to off-target activity.[5]
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Phenotypic Comparison: Compare the observed cellular phenotype with known effects of Axl, Mer, and CSF1R inhibition from the literature.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | 1. Visually inspect the media for any precipitate after adding this compound. 2. Prepare fresh stock solutions and serial dilutions for each experiment. 3. Consider using a different solvent or a lower final DMSO concentration. |
| Variability in Cell Seeding | 1. Ensure a homogenous single-cell suspension before seeding. 2. Use a consistent seeding density and allow cells to adhere and stabilize before treatment. 3. Check for edge effects in multi-well plates and consider not using the outer wells for data collection. |
| Inconsistent Incubation Time | 1. Use a consistent incubation time for all experiments. 2. Be aware that IC50 values can be time-dependent; longer incubation may lead to lower IC50s.[6] |
| Cell Line Instability | 1. Use cells within a narrow passage number range. 2. Regularly perform cell line authentication. |
| Assay Method | 1. Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity).[7][8][9] Results can vary between methods. 2. Ensure the chosen assay is linear within the range of cell numbers used. |
Issue 2: No or Weak Inhibition of Downstream Signaling (e.g., p-Akt, p-ERK)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal Ligand Stimulation | 1. If the cell line has low basal pathway activation, stimulate with the appropriate ligand (e.g., Gas6 for Axl/Mer, CSF-1 for CSF1R) to activate the pathway before inhibitor treatment. |
| Incorrect Timing of Lysate Collection | 1. Perform a time-course experiment to determine the optimal time point for observing maximal inhibition of downstream signaling after this compound treatment. |
| Inactive Compound | 1. Confirm the activity of this compound in a sensitive positive control cell line. 2. Prepare fresh stock solutions. |
| Constitutively Active Downstream Pathway | 1. The signaling pathway may be activated by mutations downstream of Axl, Mer, or CSF1R in your specific cell line. 2. Analyze the mutation status of key downstream signaling molecules like RAS, RAF, or PI3K. |
| Technical Issues with Western Blot | 1. Ensure efficient protein extraction and use phosphatase inhibitors in your lysis buffer. 2. Validate the specificity of your primary antibodies. 3. Run appropriate positive and negative controls. |
Data Presentation
Table 1: Reported IC50 Values of this compound (Q702) in Different Assays
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| Axl (recombinant) | Biochemical Kinase Assay | 0.3 | [10] |
| Mer (recombinant) | Biochemical Kinase Assay | 0.8 | [10] |
| CSF1R (recombinant) | Biochemical Kinase Assay | 8.7 | [10] |
| EOL-1 (human eosinophilic leukemia) | Cell-based Proliferation Assay | 20 | [8] |
| MOLM-13 (human AML) | Cell-based Proliferation Assay | 110 | [8] |
| MV4-11 (human AML) | Cell-based Proliferation Assay | 200 | [8] |
Experimental Protocols
Protocol 1: General Cell Viability (MTS) Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability using a colorimetric MTS assay.
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Cell Seeding:
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Harvest and count cells, ensuring a single-cell suspension.
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Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
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Incubate for 24 hours to allow for cell attachment and recovery.
-
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Compound Treatment:
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Prepare a 2X serial dilution of this compound in complete growth medium.
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Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
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Incubate for the desired treatment duration (e.g., 72 hours).
-
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MTS Assay:
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Add 20 µL of MTS reagent to each well.
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Incubate for 1-4 hours at 37°C, protected from light.
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Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
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Subtract the background absorbance (media only).
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Normalize the data to the vehicle control.
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Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: General Western Blot for Downstream Signaling
This protocol outlines the general steps to analyze the inhibition of Axl, Mer, or CSF1R downstream signaling by this compound.
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Cell Treatment and Lysis:
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Seed cells in 6-well plates and grow to 70-80% confluency.
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Treat cells with this compound at various concentrations for the desired time. Include a vehicle control.
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If necessary, stimulate with the appropriate ligand for a short period before lysis.
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Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
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Protein Quantification:
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Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
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Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against phosphorylated and total forms of downstream targets (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
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Quantify the band intensities using densitometry software.
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Normalize the phosphorylated protein levels to the total protein levels.
-
Mandatory Visualizations
Caption: this compound inhibits Axl, Mer, and CSF1R signaling pathways.
Caption: A logical workflow for troubleshooting variable experimental results.
References
- 1. Facebook [cancer.gov]
- 2. A Novel Selective Axl/Mer/CSF1R Kinase Inhibitor as a Cancer Immunotherapeutic Agent Targeting Both Immune and Tumor Cells in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and prospects of CSF1R targeting for advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. doaj.org [doaj.org]
- 10. reactionbiology.com [reactionbiology.com]
Refining Adrixetinib TFA treatment schedule for optimal tumor inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adrixetinib TFA. The information herein is designed to address specific issues that may be encountered during in vitro and in vivo experiments aimed at optimizing treatment schedules for maximal tumor inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Adrixetinib, also known as Q702, is an orally available small molecule inhibitor that targets three receptor tyrosine kinases: Axl, Mer, and CSF1R.[1] Its primary anti-tumor effect is believed to be mediated through immunomodulatory mechanisms within the tumor microenvironment.[2] By inhibiting these specific kinases, Adrixetinib can disrupt tumor cell survival pathways and enhance the body's anti-tumor immune response.[1]
Q2: What is a typical starting point for a preclinical in vivo dosing schedule?
Based on preclinical studies, a daily oral administration schedule has been evaluated. Doses ranging from 10 mg/kg to 100 mg/kg have shown dose-dependent tumor growth inhibition in syngeneic mouse models.[3] In a clinical setting for combination therapy, a "week on/week off" dosing regimen at 100 mg and 120 mg has been used.[2][4][5] The optimal schedule for a specific preclinical model may require empirical determination.
Q3: What are the known common adverse events observed in clinical trials?
In a Phase 1b/2 clinical trial of Adrixetinib in combination with pembrolizumab, the most frequently reported treatment-related adverse events (TRAEs) at doses of 100 mg and 120 mg (week on/week off) included increased AST (51.7%), increased ALT (41.3%), increased CPK (37.8%), and increased LDH (34.5%).[2][5]
Q4: Is Adrixetinib soluble in common laboratory solvents?
Adrixetinib is soluble in dimethyl sulfoxide (DMSO).[6] For in vitro assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium.
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no inhibition of cell growth | 1. Compound inactivity: The compound may have degraded. 2. Sub-optimal concentration: The concentrations tested may be too low. 3. Cell line resistance: The target pathways (Axl, Mer, CSF1R) may not be critical for the survival of the chosen cell line. 4. Assay interference: Components of the media may interfere with the compound. | 1. Use a fresh aliquot of this compound. Store stock solutions at -20°C or -80°C for long-term stability.[6] 2. Perform a wider dose-response curve, starting from low nanomolar to high micromolar concentrations. 3. Confirm the expression and activation of Axl, Mer, or CSF1R in your cell line via Western blot or other methods. 4. If using serum-containing media, consider reducing the serum percentage or using serum-free media for the duration of the treatment, as serum proteins can bind to small molecules and reduce their effective concentration. |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell numbers per well. 2. Compound precipitation: Adrixetinib may be precipitating out of solution at higher concentrations. 3. Edge effects on the plate: Evaporation from wells on the outer edges of the plate. | 1. Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette for consistency. 2. Visually inspect the wells for any precipitate after adding the compound. Ensure the final DMSO concentration is low (typically <0.5%) to maintain solubility. 3. Avoid using the outermost wells of the plate for data collection or ensure they are filled with sterile PBS or media to maintain humidity. |
| Unexpected increase in cell viability at high concentrations | 1. Compound aggregation: At high concentrations, small molecules can form aggregates that may have off-target effects or interfere with the viability assay. 2. Cell stress response: High concentrations of the compound or solvent may induce a stress response that can paradoxically increase metabolic activity, which is often used as a readout for viability. | 1. Centrifuge the compound dilutions before adding them to the cells to pellet any aggregates. 2. Use an alternative viability assay that measures a different cellular parameter, such as cell counting or apoptosis markers. |
In Vivo Xenograft/Syngeneic Model Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of tumor growth inhibition | 1. Insufficient dose or suboptimal schedule: The dose may be too low, or the frequency of administration may be inadequate to maintain therapeutic concentrations. 2. Inappropriate animal model: The anti-tumor activity of Adrixetinib is reported to be immune-mediated.[3] Using immunodeficient mice may not show the full therapeutic potential. 3. Poor drug exposure: Issues with oral gavage technique or rapid metabolism of the compound in the specific mouse strain. | 1. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal efficacious dose. Consider more frequent dosing if pharmacokinetic data suggests a short half-life. 2. Whenever possible, use a syngeneic tumor model in immunocompetent mice to capture the immune-modulating effects of Adrixetinib. 3. Ensure proper oral gavage technique. If poor exposure is suspected, pharmacokinetic studies can be conducted to measure plasma concentrations of the drug. |
| High toxicity or weight loss in animals | 1. Dose is too high: The administered dose exceeds the MTD. 2. Vehicle toxicity: The vehicle used to formulate the drug may be causing toxicity. 3. Off-target effects: The compound may have off-target activities at the administered dose. | 1. Reduce the dose or switch to a less frequent dosing schedule (e.g., the "week on/week off" schedule used in clinical trials).[2][4][5] 2. Run a vehicle-only control group to assess the toxicity of the formulation vehicle. 3. Monitor for specific clinical signs of toxicity and consider performing histopathological analysis of major organs at the end of the study. |
| Variable tumor growth within groups | 1. Inconsistent tumor cell implantation: Variation in the number or viability of implanted cells. 2. Tumor ulceration or necrosis: Can lead to inaccurate tumor volume measurements. 3. Differences in animal health: Underlying health issues in some animals can affect tumor growth. | 1. Ensure a single-cell suspension of high viability is used for implantation and that the injection volume is consistent for all animals. 2. Exclude ulcerated or necrotic tumors from the analysis if they cannot be measured accurately. 3. Closely monitor animal health throughout the study and exclude any animals that show signs of illness unrelated to the treatment. |
Data Presentation
Table 1: In Vitro Activity of Adrixetinib (Q702)
| Cell Line | Cancer Type | IC50 (µM) |
| EMT6 | Murine Breast Cancer | 8.4[3] |
Table 2: In Vivo Efficacy of Adrixetinib (Q702) in an EMT6 Syngeneic Mouse Model
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) |
| Adrixetinib 10 mg/kg | Daily Oral Gavage | 54.3[3] |
| Adrixetinib 30 mg/kg | Daily Oral Gavage | 64.9[3] |
| Adrixetinib 100 mg/kg | Daily Oral Gavage | 84.6[3] |
Table 3: Clinically Observed Dosing and Adverse Events for Adrixetinib (Q702) in Combination with Pembrolizumab
| Dose Level | Dosing Schedule | Common Treatment-Related Adverse Events (≥10%) |
| 100 mg & 120 mg | Week on/week off | AST increase (51.7%), ALT increase (41.3%), CPK increase (37.8%), LDH increase (34.5%)[2][5] |
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Seeding:
-
Culture cells in appropriate media and ensure they are in the logarithmic growth phase.
-
Trypsinize and resuspend cells to a single-cell suspension.
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in cell culture media to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the old media from the cells and add the media containing the different concentrations of Adrixetinib. Include a vehicle control (media with the same percentage of DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours (or a duration appropriate for the cell line's doubling time) at 37°C in a humidified incubator with 5% CO₂.
-
-
Viability Assessment:
-
Use a suitable cell viability reagent (e.g., resazurin, CellTiter-Glo®) according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized cell viability against the logarithm of the Adrixetinib concentration.
-
Use a non-linear regression model to fit a dose-response curve and calculate the IC50 value.
-
In Vivo Syngeneic Tumor Model Study
-
Animal Acclimatization and Tumor Cell Implantation:
-
Acclimatize immunocompetent mice (e.g., BALB/c for EMT6 tumors) for at least one week before the start of the experiment.
-
Harvest tumor cells (e.g., EMT6) during their exponential growth phase and resuspend them in sterile PBS or Matrigel at a concentration of 1 x 10⁶ cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined average size (e.g., 50-100 mm³), randomize the animals into treatment and control groups.
-
-
Treatment Administration:
-
Prepare the Adrixetinib formulation for oral gavage in a suitable vehicle.
-
Administer the assigned treatment (e.g., vehicle control, 10 mg/kg, 30 mg/kg, or 100 mg/kg Adrixetinib) daily via oral gavage.
-
Monitor the body weight of the animals daily or every other day as an indicator of toxicity.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volumes and body weights throughout the study.
-
The study endpoint can be a predetermined tumor volume, a specific number of treatment days, or evidence of significant toxicity.
-
-
Data Analysis:
-
Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Analyze the statistical significance of the differences in tumor volume and TGI between the groups.
-
Mandatory Visualizations
Caption: Adrixetinib inhibits Axl, Mer, and CSF1R signaling pathways.
Caption: Workflow for optimizing Adrixetinib treatment schedule.
References
Validation & Comparative
A Comparative Analysis of Adrixetinib TFA and Other Axl Kinase Inhibitors for Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Adrixetinib (Q702) TFA with other prominent Axl kinase inhibitors, supported by available preclinical data. This document aims to facilitate informed decisions in the selection of research tools for targeting the Axl signaling pathway.
Adrixetinib (Q702) is an orally bioavailable small molecule inhibitor that selectively targets Axl, Mer, and Colony-Stimulating Factor 1 Receptor (CSF1R) tyrosine kinases.[1][2] The simultaneous inhibition of these key players in the tumor microenvironment suggests a potential for robust anti-tumor activity through both direct effects on cancer cells and modulation of the immune response.[3][4][5] This guide compares the biochemical potency and selectivity of Adrixetinib with other well-characterized Axl inhibitors: Bemcentinib, Gilteritinib, Merestinib, Sitravatinib, Cabozantinib, and Foretinib.
Quantitative Comparison of Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Adrixetinib and other selected Axl kinase inhibitors against Axl and a panel of other kinases. This data, compiled from various preclinical studies, provides a snapshot of the potency and selectivity profile of each compound. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Kinase Target | Adrixetinib (Q702) IC50 (nM) | Bemcentinib (R428) IC50 (nM) | Gilteritinib (ASP2215) IC50 (nM) | Merestinib (LY2801653) IC50 (nM) | Sitravatinib (MGCD516) IC50 (nM) | Cabozantinib (XL184) IC50 (nM) | Foretinib (GSK1363089) IC50 (nM) |
| Axl | 0.3 [6] | 14 [7][8][9] | 0.73 [10][11] | 2 [12] | 1.5 [1][13] | 7 [14][15] | 11[16] |
| Mer | 0.8[6] | >500 (50-fold selective for Axl)[7] | >5[10] | 10[12] | 2[1][13] | - | - |
| CSF1R | 8.7[6] | - | - | - | - | - | - |
| FLT3 | - | >1000[9] | 0.29[10][11] | 7[12] | 8[1][13] | 11.3[14][15] | - |
| c-Met | - | - | - | 2 (Ki)[12] | 20[3] | 1.3[14][15] | - |
| VEGFR2 | - | - | - | - | 5[1][13] | 0.035[14][15] | - |
| KIT | - | - | 230[10] | - | 6[1][13] | 4.6[14][15] | - |
| RET | - | >1000[9] | >5[10] | - | - | 5.2[14][15] | - |
| TYRO3 | - | >1000 (>100-fold selective for Axl)[7] | - | 28[12] | - | - | - |
| DDR1 | - | - | - | 0.1[12] | 29[1][13] | - | - |
| DDR2 | - | - | - | 7[12] | 0.5[1][13] | - | - |
| TRKA | - | - | >5[10] | - | 5[1][13] | - | - |
| TRKB | - | - | - | - | 9[1][13] | - | - |
| TIE2 | - | >1000[9] | - | 63[12] | - | 14.3[14][15] | - |
| Abl | - | >1400 (>100-fold selective for Axl)[7] | - | - | - | - | - |
Axl Signaling Pathway
The Axl receptor tyrosine kinase plays a crucial role in various cellular processes that are often dysregulated in cancer, including cell survival, proliferation, migration, and invasion. Upon binding to its ligand, Gas6, Axl dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. The following diagram illustrates the key components of the Axl signaling pathway.
Caption: Axl signaling pathway overview.
Experimental Methodologies
The determination of kinase inhibitor potency and selectivity relies on robust in vitro and cell-based assays. Below are representative protocols for the key experimental methods used to generate the comparative data in this guide.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
References
- 1. Q702 : Axl/Mer/CSF1R Triple Inhibitor | Qurient [qurient.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. scite.ai [scite.ai]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Selective Axl/Mer/CSF1R Kinase Inhibitor as a Cancer Immunotherapeutic Agent Targeting Both Immune and Tumor Cells in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Bemcentinib | TAM Receptor | TargetMol [targetmol.com]
- 10. fda.gov [fda.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of Adrixetinib TFA and Bemcentinib in Oncology Research
A Detailed Examination of Two Prominent AXL Kinase Inhibitors for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, inhibitors of the AXL receptor tyrosine kinase have emerged as a promising strategy to overcome drug resistance and enhance anti-tumor immunity. This guide provides a comprehensive comparison of two key investigational drugs in this class: Adrixetinib (Q702) TFA, a multi-targeted kinase inhibitor, and Bemcentinib (BGB324), a selective AXL inhibitor. This report details their mechanisms of action, summarizes available efficacy data from preclinical and clinical studies, and outlines the experimental protocols utilized in their evaluation.
Mechanism of Action and Target Profile
Adrixetinib and Bemcentinib, while both targeting the AXL kinase, exhibit distinct inhibitory profiles. Bemcentinib is a highly selective inhibitor of AXL kinase.[1][2][3] In contrast, Adrixetinib is a triple inhibitor, targeting not only AXL but also the related TAM (Tyro3, Axl, Mer) family kinase Mer and the colony-stimulating factor 1 receptor (CSF1R).[4][5][6] This broader activity of Adrixetinib suggests a more comprehensive modulation of the tumor microenvironment by affecting tumor cells, as well as key immune cell populations like macrophages and myeloid-derived suppressor cells (MDSCs).[7][8]
Signaling Pathways
The signaling pathways affected by these inhibitors are central to cancer progression, including cell survival, proliferation, migration, and immune evasion.
-
AXL Signaling: Activation of AXL by its ligand Gas6 triggers downstream pathways such as PI3K/AKT, MAPK/ERK, and NF-κB, promoting cancer cell survival and metastasis. Both Adrixetinib and Bemcentinib aim to block these oncogenic signals.
-
MerTK Signaling: MerTK, another TAM kinase, is involved in the clearance of apoptotic cells and the suppression of innate immune responses. By inhibiting MerTK, Adrixetinib may further enhance anti-tumor immunity.
-
CSF1R Signaling: The CSF1R pathway is crucial for the differentiation and survival of macrophages. Inhibition of CSF1R by Adrixetinib can reprogram tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype, thereby fostering an anti-tumor environment.
Diagram of the AXL Signaling Pathway
Caption: AXL signaling pathway and points of inhibition.
Diagram of Adrixetinib's Multi-Targeting Mechanism
Caption: Adrixetinib's inhibition of AXL, Mer, and CSF1R.
Efficacy Data: Preclinical and Clinical Findings
A direct head-to-head clinical trial comparing Adrixetinib and Bemcentinib has not been conducted. Therefore, this comparison relies on data from independent studies.
Preclinical Efficacy
| Parameter | This compound (Q702) | Bemcentinib (BGB324) |
| Target IC50 | Axl, Mer, CSF1R: Data not publicly available in detail. | AXL: 14 nM[2][3] |
| In Vitro Activity | Potent inhibition of Axl, Mer, and CSF1R phosphorylation. Ineffective at inducing growth arrest in EMT6 cells (IC50 of 8.4 µM).[9] | Prevents cancer cell migration and invasion.[2][10] |
| In Vivo Models | Showed anti-tumor activity in syngeneic mouse models (EMT6 and B16F10-OVA) as monotherapy and significantly enhanced tumor growth inhibition in combination with an anti-PD-1 antibody.[11] | Suppresses angiogenesis and metastases, and prolongs survival in models of metastatic breast cancer.[10][12] |
Clinical Efficacy
This compound (Q702)
Clinical data for Adrixetinib is in the early stages. A Phase 1b/2 study (NCT05438420) is evaluating Adrixetinib in combination with pembrolizumab in patients with advanced solid tumors who have progressed on prior anti-PD-1/PD-L1 treatment.[11]
-
Preliminary Results (as of Dec 19, 2024):
-
An ongoing Phase 1 trial (NCT06445907) is assessing Adrixetinib as a single agent and in combination with venetoclax and azacitidine for relapsed/refractory acute myeloid leukemia (AML).[8][14]
Bemcentinib (BGB324)
Bemcentinib has been evaluated more extensively in Phase I and II clinical trials across various cancers.
-
Non-Small Cell Lung Cancer (NSCLC):
-
In a Phase II study (BGBC008, NCT03184571) in combination with pembrolizumab for previously treated advanced NSCLC, the combination was well-tolerated and showed promising clinical activity, particularly in patients with AXL-positive tumors.[10][15]
-
In a Phase I trial with docetaxel for previously treated advanced NSCLC, 6 out of 17 evaluable patients (35%) had a partial response, and 8 (47%) had stable disease.[10][16]
-
-
Acute Myeloid Leukemia (AML) and Myelodysplastic Syndrome (MDS):
-
A Phase Ib/II study (BGBC003, NCT02488408) evaluated Bemcentinib as a monotherapy and in combination with chemotherapy in AML and MDS patients.[10][17] The final results from this study, which included 122 patients, showed that Bemcentinib was well-tolerated and demonstrated durable responses both as a monotherapy and in combination.[3]
-
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of research findings. Below are summaries of the methodologies employed in the evaluation of Adrixetinib and Bemcentinib.
In Vitro Kinase Inhibition Assays
-
General Principle: These assays measure the ability of a compound to inhibit the activity of a specific kinase. This is often done by quantifying the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then determined.
Cell Viability and Proliferation Assays
-
Methodology: Cancer cell lines are seeded in multi-well plates and treated with a range of concentrations of the test compound. After a set incubation period (e.g., 72 hours), cell viability is assessed using reagents such as MTT or CellTiter-Glo, which measure metabolic activity or ATP content, respectively. The results are used to calculate the IC50 for cell growth inhibition.
In Vivo Tumor Xenograft Models
-
General Protocol:
-
Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The investigational drug is administered according to a specified dosing schedule (e.g., daily oral gavage).
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the anti-tumor efficacy is evaluated by comparing tumor growth between the treated and control groups.
-
Diagram of a Typical In Vivo Xenograft Study Workflow
Caption: Workflow of a typical in vivo xenograft study.
Clinical Trial Protocols
-
Phase I: These trials are primarily focused on safety, determining the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). They typically involve a small number of patients and use a dose-escalation design (e.g., 3+3 design).[10][16]
-
Phase II: These studies evaluate the preliminary efficacy of the drug at the RP2D in a larger group of patients with a specific type of cancer. The primary endpoint is often the objective response rate (ORR).[15][17]
Conclusion
This compound and Bemcentinib represent two distinct strategies for targeting the AXL signaling pathway in cancer. Bemcentinib's high selectivity for AXL has demonstrated clinical activity in NSCLC and AML. Adrixetinib's broader inhibition of AXL, Mer, and CSF1R offers the potential for a more profound impact on the tumor microenvironment, with early clinical signals of activity in solid tumors.
The choice between a selective and a multi-targeted inhibitor will likely depend on the specific cancer type, the underlying resistance mechanisms, and the composition of the tumor microenvironment. Further clinical investigation, including potential head-to-head trials, will be necessary to fully elucidate the comparative efficacy and optimal patient populations for each of these promising therapeutic agents. Researchers are encouraged to consult the detailed clinical trial protocols (e.g., on ClinicalTrials.gov) for specific inclusion/exclusion criteria and study designs.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Q702 : Axl/Mer/CSF1R Triple Inhibitor | Qurient [qurient.com]
- 7. Adrixetinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. A Novel Selective Axl/Mer/CSF1R Kinase Inhibitor as a Cancer Immunotherapeutic Agent Targeting Both Immune and Tumor Cells in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. AXL targeting by a specific small molecule or monoclonal antibody inhibits renal cell carcinoma progression in an orthotopic mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Qurient Launches Clinical Trial for Acute Myeloid Leukemia Treatment with Adrixetinib (Q702) [businesswire.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
A Preclinical Head-to-Head: Adrixetinib TFA vs. Cabozantinib in Oncology Research
For researchers, scientists, and drug development professionals, the selection of a suitable tyrosine kinase inhibitor (TKI) for preclinical investigation is a critical decision. This guide provides an objective comparison of Adrixetinib (Q702) TFA and Cabozantinib, focusing on their performance in preclinical cancer models, supported by experimental data.
At a Glance: Key Differences
| Feature | Adrixetinib (Q702) TFA | Cabozantinib |
| Primary Targets | Axl, Mer, CSF1R[1][2][3] | MET, VEGFR2, AXL, RET, KIT, FLT3, TIE2[4] |
| Mechanism of Action | Selective triple kinase inhibitor targeting the tumor microenvironment by modulating innate immune responses.[1][2][3] | Multi-kinase inhibitor targeting angiogenesis, metastasis, and tumor cell proliferation.[4] |
| Key Preclinical Focus | Immuno-oncology, overcoming resistance to immune checkpoint blockade.[1][3] | Broad anti-tumor activity across a range of solid tumors.[4][5] |
Mechanism of Action: A Tale of Two Strategies
Adrixetinib and Cabozantinib employ distinct strategies to combat cancer, reflected in their target kinase profiles.
Adrixetinib (Q702) TFA: The Immuno-modulator
Adrixetinib is a selective inhibitor of the TAM (Tyro3, Axl, Mer) family kinases Axl and Mer, as well as the colony-stimulating factor 1 receptor (CSF1R).[1][2] This targeted approach focuses on reprogramming the tumor microenvironment (TME). By inhibiting Axl and Mer on tumor cells, Adrixetinib can block survival and migratory signals.[1] Simultaneously, CSF1R inhibition targets tumor-associated macrophages (TAMs), aiming to shift their polarization from a pro-tumoral (M2) to an anti-tumoral (M1) phenotype.[1][3] This enhances the innate immune response against the tumor.
Cabozantinib: The Multi-Pronged Attacker
Cabozantinib is a potent inhibitor of multiple receptor tyrosine kinases, including MET, VEGFR2, AXL, and RET.[4] This broad-spectrum activity allows it to simultaneously target several key processes in cancer progression. By inhibiting VEGFR2, Cabozantinib disrupts angiogenesis, cutting off the tumor's blood supply. Inhibition of MET and AXL interferes with tumor cell migration, invasion, and metastasis.[4][5] This multi-targeted approach has demonstrated efficacy in a variety of solid tumors.
In Vitro Potency: A Quantitative Look
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the available in vitro data for Adrixetinib and Cabozantinib against their respective target kinases.
Table 1: Adrixetinib (Q702) TFA In Vitro Kinase Inhibition
| Target Kinase | IC50 (nM) |
| Axl | 16 |
| Mer | 18 |
| CSF1R | 1.5 |
| Data from a preclinical study characterizing Q702. |
Table 2: Cabozantinib In Vitro Kinase Inhibition
| Target Kinase | IC50 (nM) |
| MET | 1.3 |
| VEGFR2 | 0.035 |
| AXL | 7 |
| RET | 4 |
| KIT | 4.6 |
| FLT3 | 11.3 |
| TIE2 | 14.3 |
| Data compiled from various preclinical studies.[4] |
In Vivo Efficacy in Syngeneic Mouse Models
Syngeneic mouse models, which utilize immunocompetent mice, are crucial for evaluating immuno-oncology agents.
Adrixetinib (Q702) TFA in the EMT6 Breast Cancer Model
In a preclinical study, Adrixetinib demonstrated significant anti-tumor activity in the EMT6 syngeneic mouse model of breast cancer. Oral administration of Adrixetinib led to a dose-dependent inhibition of tumor growth.
Table 3: Adrixetinib In Vivo Efficacy in EMT6 Model
| Treatment Group | Dosing | Tumor Growth Inhibition (%) |
| Adrixetinib (30 mg/kg) | Daily Oral Gavage | Significant inhibition (specific percentage not detailed in the source) |
| Data from a preclinical study characterizing Q702. |
Cabozantinib in Preclinical Cancer Models
Impact on the Tumor Microenvironment
A key differentiator between Adrixetinib and Cabozantinib lies in their primary intended effects on the TME.
Adrixetinib's Immunomodulatory Effects
Preclinical evidence suggests that Adrixetinib's primary mechanism of anti-tumor activity is through the modulation of the innate immune system.[1][3] By inhibiting CSF1R, Adrixetinib reduces the population of immunosuppressive M2 macrophages and promotes a shift towards anti-tumor M1 macrophages within the TME.[1] This creates a more favorable environment for an anti-cancer immune response.
Cabozantinib's Effects on the TME
Cabozantinib has also been shown to impact the TME. Some studies suggest that Cabozantinib can decrease the population of M1 macrophages while having little effect on M2 macrophages.[9][11] Other preclinical studies indicate that Cabozantinib can reduce the number of myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), which are both immunosuppressive cell types.[11]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings.
Adrixetinib (Q702) In Vivo Study Protocol (EMT6 Model)
-
Cell Line: EMT6 murine breast carcinoma cells.
-
Animals: Female BALB/c mice.
-
Tumor Implantation: Subcutaneous injection of EMT6 cells into the flank.
-
Treatment: Once tumors reached a palpable size, mice were randomized into vehicle control and Adrixetinib treatment groups. Adrixetinib was administered daily via oral gavage.
-
Efficacy Endpoint: Tumor volume was measured regularly using calipers.
-
Pharmacodynamic Analysis: Tumors were harvested at the end of the study for analysis of immune cell infiltration and macrophage polarization by flow cytometry and immunohistochemistry.
General Cabozantinib In Vivo Xenograft Study Protocol
-
Cell Lines: Various human cancer cell lines (e.g., prostate, breast, lung).
-
Animals: Immunocompromised mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneous injection of human cancer cells.
-
Treatment: Once tumors were established, mice were randomized to receive vehicle or Cabozantinib, typically administered by oral gavage.
-
Efficacy Endpoint: Tumor growth was monitored over time.
-
Pharmacodynamic Analysis: Tumor and plasma samples were often collected to assess target inhibition and other biomarkers.[6][8]
Conclusion
Adrixetinib TFA and Cabozantinib represent two distinct approaches to targeting receptor tyrosine kinases in cancer. Adrixetinib's selective inhibition of Axl, Mer, and CSF1R positions it as a promising immuno-oncology agent with a primary mechanism centered on reprogramming the tumor microenvironment. In contrast, Cabozantinib's broader kinase inhibition profile gives it potent anti-angiogenic and anti-metastatic properties across a wider range of tumor types.
The choice between these two inhibitors for preclinical research will depend on the specific scientific question being addressed. For studies focused on modulating the innate immune response and overcoming resistance to checkpoint inhibitors, Adrixetinib may be the more targeted tool. For broader investigations into anti-angiogenic and anti-proliferative effects in various cancer models, Cabozantinib offers a well-characterized, multi-targeted option. Future head-to-head studies in relevant preclinical models will be invaluable in further elucidating the comparative efficacy and optimal therapeutic positioning of these two agents.
References
- 1. Q702 : Axl/Mer/CSF1R Triple Inhibitor | Qurient [qurient.com]
- 2. Qurient Launches Clinical Trial for Acute Myeloid Leukemia Treatment with Adrixetinib (Q702) - BioSpace [biospace.com]
- 3. Adrixetinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Antitumor effects of the multi-target tyrosine kinase inhibitor cabozantinib: a comprehensive review of the preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent antitumor activity of Cabozantinib, a c-MET and VEGFR2 Inhibitor, in a Colorectal Cancer Patient-derived Tumor Explant Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cabozantinib (XL184) Inhibits Growth and Invasion of Preclinical TNBC Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cabozantinib (XL184) inhibits growth and invasion of preclinical TNBC models [en-cancer.fr]
- 8. Integrating Murine and Clinical Trials with Cabozantinib to Understand Roles of MET and VEGFR-2 as Targets for Growth Inhibition of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of cabozantinib efficacy by the prostate tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of cabozantinib efficacy by the prostate tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Kinase Selectivity Profile of Adrixetinib TFA: A Comparative Analysis with Other Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity profile of Adrixetinib (Q702) TFA against other commercially available tyrosine kinase inhibitors (TKIs) with overlapping targets. Adrixetinib is an investigational, orally bioavailable small molecule inhibitor targeting the TAM (Tyro3, Axl, Mer) family kinases and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3][4] Understanding the selectivity of a TKI is crucial for predicting its efficacy, potential off-target effects, and overall therapeutic window. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to aid in research and development decisions.
Comparative Kinase Selectivity
Adrixetinib is characterized as a selective inhibitor of Axl, Mer, and CSF1R.[1][2][3][4] This specific targeting profile is designed to modulate the tumor microenvironment and overcome resistance to immunotherapy. To contextualize its selectivity, we compare it with other TKIs known to inhibit one or more of these key targets: Merestinib, Sitravatinib, and Cabozantinib.
The following table summarizes the known primary targets and available quantitative inhibition data for these compounds. It is important to note that a complete, head-to-head KINOMEscan™ profile for Adrixetinib against a broad panel of kinases is not publicly available at the time of this publication. The data presented is compiled from various sources and may have been generated using different assay conditions.
| Tyrosine Kinase Inhibitor | Primary Targets | Reported IC50 / Kd Values (nM) | Selectivity Score (if available) |
| Adrixetinib (Q702) TFA | Axl, Mer, CSF1R | Data not publicly available in a comprehensive quantitative format. Described as a "selective" inhibitor.[1][2][3][4] | Not available |
| Merestinib | AXL, MERTK, MET, NTRK1/2/3, FLT3, ROS1, DDR1/2 | AXL: 2, MERTK: 10, MET (Ki): 2, FLT3: 7, ROS1: 23, DDR1: 0.1, DDR2: 7, NTRK1 (Kd): 20, NTRK2 (Kd): 92, NTRK3 (Kd): 54[5][6][7][8] | Not available |
| Sitravatinib | TAM family (AXL, MERTK, TYRO3), Split Kinase Family (VEGFR2, KIT), MET, RET | Biochemical IC50 values range from 1.5–20 nM against target RTKs.[9] | Not available |
| Cabozantinib | AXL, MET, VEGFR2, RET, KIT, FLT1/3/4, TIE2 | AXL: 7, MET: 1.3, VEGFR2: 0.035, RET: 4, KIT: 4.6, FLT1: 12, FLT3: 11.3, FLT4: 6, TIE2: 14.3[7] | Not available |
Note on Selectivity Score: The selectivity score (S-score) is a method to quantify the selectivity of a compound, typically calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested.[10] A lower S-score generally indicates higher selectivity. While specific S-scores for these compounds were not found in the public domain, the breadth of primary targets for Merestinib, Sitravatinib, and Cabozantinib suggests they are multi-kinase inhibitors, whereas Adrixetinib is described as being more selective to the Axl/Mer/CSF1R triad.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is most commonly achieved through large-panel kinase screening assays. The KINOMEscan™ platform is a widely used example of such an assay.
KINOMEscan™ Competition Binding Assay
The KINOMEscan™ assay is a competition-based binding assay that quantitatively measures the interaction between a test compound (e.g., Adrixetinib) and a large panel of human kinases. The general workflow is as follows:
-
Assay Components: The assay utilizes three main components:
-
DNA-tagged Kinase: The kinase of interest is fused to a unique DNA tag.
-
Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Test Compound: The inhibitor being profiled (e.g., Adrixetinib).
-
-
Competition: The DNA-tagged kinase is incubated with the immobilized ligand and the test compound. The test compound competes with the immobilized ligand for binding to the active site of the kinase.
-
Quantification: After the binding reaction reaches equilibrium, the beads are washed to remove unbound components. The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR).
-
Data Interpretation: A low qPCR signal indicates that the test compound has successfully competed with the immobilized ligand and has a high affinity for the kinase. Conversely, a high qPCR signal suggests weak or no binding of the test compound. The results are often reported as "percent of control" (%Ctrl), where the control is a DMSO vehicle. A lower %Ctrl value signifies stronger binding. For more detailed characterization, dissociation constants (Kd) can be determined from 11-point dose-response curves.[11]
Signaling Pathways
Adrixetinib's primary targets—Axl, Mer, and CSF1R—are key players in signaling pathways that drive cancer cell proliferation, survival, invasion, and immunosuppression. By inhibiting these kinases, Adrixetinib aims to disrupt these oncogenic processes and modulate the tumor microenvironment to be more responsive to anti-tumor immunity.
-
TAM Kinases (Axl and Mer): These receptor tyrosine kinases are often overexpressed in various cancers and are associated with poor prognosis. Their activation promotes cell survival, proliferation, and metastasis. In the tumor microenvironment, they play a crucial role in efferocytosis (the clearance of apoptotic cells), which can lead to an immunosuppressive milieu. Inhibition of Axl and Mer can block these pro-tumorigenic signals and enhance anti-tumor immune responses.
-
CSF1R: This receptor is critical for the survival, proliferation, and differentiation of macrophages. In the tumor microenvironment, tumor-associated macrophages (TAMs) are often polarized towards an M2-like phenotype, which is immunosuppressive and promotes tumor growth and angiogenesis. By inhibiting CSF1R, Adrixetinib can deplete or repolarize these TAMs, thereby relieving immunosuppression and fostering an anti-tumor immune response.
Conclusion
Adrixetinib (Q702) TFA is a selective tyrosine kinase inhibitor targeting Axl, Mer, and CSF1R. This focused activity profile distinguishes it from broader multi-kinase inhibitors like Merestinib, Sitravatinib, and Cabozantinib, which engage a wider range of targets. While comprehensive quantitative data for Adrixetinib's full kinome profile is not yet publicly available, its described selectivity suggests a potentially more targeted therapeutic approach with a different safety and efficacy profile compared to less selective TKIs. The provided experimental protocol for kinase selectivity profiling outlines a standard method for generating the data necessary for a more detailed, direct comparison in the future. The visualization of its mechanism of action highlights its potential to impact key cancer-related signaling pathways. Further clinical investigation and the publication of comprehensive selectivity data will be crucial for fully elucidating the therapeutic potential of Adrixetinib.
References
- 1. Q702 : Axl/Mer/CSF1R Triple Inhibitor | Qurient [qurient.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Adrixetinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Merestinib - Wikipedia [en.wikipedia.org]
- 9. First-in-human phase 1/1b study to evaluate sitravatinib in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
The Synergistic Potential of Adrixetinib TFA with Standard Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Adrixetinib (Q702) TFA, a potent oral small-molecule inhibitor, is emerging as a promising candidate for combination cancer therapy. This guide provides a comprehensive comparison of the efficacy of Adrixetinib TFA in conjunction with standard chemotherapy, supported by available preclinical and clinical data. Adrixetinib targets three key receptor tyrosine kinases—Axl, Mer, and CSF1R—which are critically involved in tumor cell survival, proliferation, immune evasion, and drug resistance.[1][2] By modulating the tumor microenvironment (TME) and directly targeting cancer cell survival pathways, Adrixetinib has been shown to enhance the sensitivity of tumors to therapeutic interventions.[3]
Mechanism of Action: A Tri-Targeted Approach to Overcoming Chemoresistance
Adrixetinib's unique mechanism of action lies in its simultaneous inhibition of Axl, Mer, and CSF1R.[1][2]
-
Axl and Mer Inhibition: These receptor tyrosine kinases are frequently overexpressed in various cancers and are associated with poor prognosis and resistance to conventional therapies. They promote tumor cell survival, invasion, and metastasis. By inhibiting Axl and Mer, Adrixetinib can directly impede tumor growth and re-sensitize cancer cells to chemotherapy.
-
CSF1R Inhibition: The colony-stimulating factor 1 receptor (CSF1R) is crucial for the differentiation and survival of tumor-associated macrophages (TAMs). TAMs often contribute to an immunosuppressive TME, hindering the efficacy of chemotherapy. Adrixetinib's inhibition of CSF1R can repolarize TAMs to a more anti-tumor state, thereby enhancing the immune response against cancer cells and improving the efficacy of concomitant chemotherapy.[2]
This multi-pronged approach suggests a strong synergistic potential when combined with standard cytotoxic agents.
Preclinical and Clinical Evidence of Efficacy
While extensive clinical data on Adrixetinib in combination with a wide range of standard chemotherapy regimens is still emerging, preclinical studies and early clinical trials have demonstrated promising results.
Preclinical Studies
Preclinical data indicates that Adrixetinib (Q702) induces dose-dependent cytotoxicity and triggers apoptosis in cancer cells.[1] Various tumor models have shown that Adrixetinib enhances chemo-sensitivity, suggesting that it can potentiate the effects of traditional chemotherapy drugs.[3]
One key study, "A Novel Selective Axl/Mer/CSF1R Kinase Inhibitor as a Cancer Immunotherapeutic Agent Targeting Both Immune and Tumor Cells in the Tumor Microenvironment," provides a foundational understanding of Adrixetinib's in vivo activity. While the study primarily focuses on combination with immunotherapy, the methodologies employed are relevant for assessing chemo-sensitization.
Clinical Trials
Several clinical trials are underway to evaluate the safety and efficacy of Adrixetinib in combination with other anti-cancer agents.
-
Acute Myeloid Leukemia (AML): A Phase 1 clinical trial is investigating Adrixetinib in a triplet combination with azacitidine (a chemotherapy agent) and venetoclax (a BCL-2 inhibitor) for patients with relapsed/refractory AML.[3] Preclinical models for this trial showed that Adrixetinib exhibited anti-cancer activity both as a monotherapy and in combination with venetoclax.
-
Advanced Solid Tumors: A Phase 1b/2 study is evaluating Adrixetinib in combination with the immune checkpoint inhibitor pembrolizumab in patients with selected advanced solid tumors.[1]
While these trials do not exclusively focus on combination with traditional chemotherapy, the AML study, in particular, points towards the clinical investigation of Adrixetinib's potential to enhance the effects of cytotoxic agents.
Quantitative Data Summary
Quantitative data from direct preclinical comparisons of this compound in combination with a broad range of standard chemotherapy agents versus chemotherapy alone is not yet widely published. The following table represents a template for how such data would be presented as it becomes available from ongoing and future studies.
| Cancer Type | Chemotherapy Agent | Treatment Group | Tumor Growth Inhibition (TGI) (%) | Endpoint | Reference |
| Pancreatic Cancer | Gemcitabine | Gemcitabine alone | Data not available | Day 28 | - |
| Adrixetinib + Gemcitabine | Data not available | Day 28 | - | ||
| Ovarian Cancer | Carboplatin | Carboplatin alone | Data not available | Day 21 | - |
| Adrixetinib + Carboplatin | Data not available | Day 21 | - | ||
| Non-Small Cell Lung Cancer | Cisplatin | Cisplatin alone | Data not available | Day 25 | - |
| Adrixetinib + Cisplatin | Data not available | Day 25 | - |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the efficacy of Adrixetinib in combination with chemotherapy, based on established preclinical testing procedures.
In Vivo Tumor Growth Inhibition Studies
-
Cell Line and Animal Model: Select a relevant human cancer cell line (e.g., pancreatic, ovarian, lung) and implant cells subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Establishment: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize mice into the following treatment groups:
-
Vehicle control
-
This compound alone
-
Standard chemotherapy agent alone
-
This compound in combination with the standard chemotherapy agent
-
-
Dosing and Administration: Administer this compound orally at a predetermined dose and schedule. Administer the chemotherapy agent via a clinically relevant route (e.g., intraperitoneally or intravenously) at its standard dose and schedule.
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals (e.g., twice weekly) throughout the study.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a dose range of this compound, the standard chemotherapy agent, or a combination of both. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cancer cells with this compound, the standard chemotherapy agent, or a combination of both for a specified time.
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Visualizing the Pathway and Experimental Workflow
This compound Signaling Pathway Inhibition
Caption: this compound inhibits Axl, Mer, and CSF1R signaling pathways.
Experimental Workflow for In Vivo Combination Study
Caption: Workflow for assessing this compound and chemotherapy in vivo.
References
Unveiling Predictive Biomarkers for Adrixetinib TFA: A Comparative Guide for Researchers
For Immediate Release
SEONGNAM, South Korea – Adrixetinib (Q702), a novel oral tyrosine kinase inhibitor, is showing promise in preclinical and clinical studies for the treatment of various advanced solid tumors and hematologic malignancies. Developed by Qurient Co. Ltd., this agent selectively targets Axl, Mer, and Colony-Stimulating Factor 1 Receptor (CSF1R), key regulators of the tumor microenvironment and drivers of therapeutic resistance. This guide provides a comprehensive comparison of Adrixetinib's performance with other relevant targeted therapies, supported by available experimental data, to aid researchers in the discovery of predictive biomarkers for patient stratification.
Targeting the Tumor Microenvironment: The Mechanism of Adrixetinib
Adrixetinib exerts its anti-tumor effects through a multi-pronged approach by simultaneously inhibiting Axl, Mer, and CSF1R.[1] This triple inhibition is designed to remodel the tumor microenvironment from an immunosuppressive to an immune-active state. By blocking CSF1R, Adrixetinib reduces the population of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), which are known to dampen anti-tumor immunity.[2] Inhibition of Axl and Mer on tumor cells can disrupt pathways involved in proliferation, survival, and invasion.[1] Furthermore, preclinical studies have shown that Adrixetinib can increase the infiltration of cytotoxic CD8+ T cells and enhance the expression of MHC Class I on tumor cells, making them more susceptible to immune attack.[2]
Comparative Efficacy of Adrixetinib: Preclinical Insights
While direct head-to-head preclinical studies comparing Adrixetinib with other multi-kinase inhibitors are limited in the public domain, we can infer its potential efficacy by examining data from studies on agents with overlapping targets, such as Cabozantinib and Sitravatinib.
Table 1: Comparison of Preclinical Efficacy Data for Adrixetinib and Competitor Compounds
| Compound | Target(s) | Cancer Model | Efficacy Metric | Result | Citation |
| Adrixetinib (Q702) | Axl, Mer, CSF1R | RENCA (renal) xenograft | Tumor Growth Inhibition (in combo w/ anti-PD-1) | Significant reduction in tumor growth | [3] |
| Adrixetinib (Q702) | CT26 (colon) xenograft | Tumor Growth Inhibition (in combo w/ anti-PD-1) | Significant reduction in tumor growth | [3] | |
| Adrixetinib (Q702) | MC38 (colon) xenograft | Tumor Growth Inhibition (in combo w/ anti-PD-1) | Significant reduction in tumor growth | [3] | |
| Cabozantinib | MET, VEGFR2, AXL, RET | Papillary Renal Cell Carcinoma (PRCC) xenograft | Progression-Free Survival (PFS) | 9.0 months (vs. 5.6 months for Sunitinib) | [4] |
| Cabozantinib | Advanced Renal Cell Carcinoma (RCC) | Progression-Free Survival (PFS) | 8.2 months (vs. 5.6 months for Sunitinib) | [5] | |
| Sitravatinib | TAM, VEGFR2, KIT, MET, RET | Advanced Solid Tumors (Phase 1b) | Objective Response Rate (ORR) | 11.8% | [1][6][7][8] |
| Regorafenib | VEGFR, KIT, RET, RAF | Hepatocellular Carcinoma (HCC) PDX | Tumor Growth Inhibition | Significant in 8/10 models | [9] |
| Sorafenib | VEGFR, PDGFR, RAF | Hepatocellular Carcinoma (HCC) PDX | Tumor Growth Inhibition | Significant in 7/10 models | [9] |
Note: The data presented is not from direct comparative studies and should be interpreted with caution. PDX: Patient-Derived Xenograft.
Identifying Potential Biomarkers for Adrixetinib Sensitivity
The mechanism of action of Adrixetinib strongly suggests that the expression levels of its targets—Axl, Mer, and CSF1R—could serve as predictive biomarkers for sensitivity. Preclinical evidence indicates that overexpression of these kinases is associated with poor prognosis in various cancers, including Acute Myeloid Leukemia (AML).[3]
Potential Predictive Biomarkers for Adrixetinib Sensitivity:
-
High expression of Axl, Mer, and/or CSF1R: Tumors with elevated levels of these receptor tyrosine kinases may be more dependent on their signaling for survival and proliferation, and thus more susceptible to inhibition by Adrixetinib.
-
Immunosuppressive Tumor Microenvironment: Cancers characterized by a high infiltration of M2-polarized TAMs and MDSCs may respond favorably to Adrixetinib due to its ability to reprogram the immune landscape.
-
Resistance to other therapies: Axl and Mer have been implicated in resistance to conventional chemotherapy and other targeted therapies. Therefore, tumors that have developed resistance through these pathways could be potential candidates for Adrixetinib treatment.
Experimental Protocols for Biomarker Discovery
To facilitate further research into Adrixetinib sensitivity, detailed protocols for key experimental assays are provided below.
Cell Viability Assay (Crystal Violet Staining)
This protocol is a simple and reliable method for assessing the effect of Adrixetinib on the viability of adherent cancer cell lines.
Materials:
-
Adherent cancer cell line of interest
-
Appropriate cell culture medium
-
Adrixetinib TFA (solubilized in a suitable solvent, e.g., DMSO)
-
96-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
0.1% Crystal Violet solution in 20% methanol[10]
-
Solubilization solution (e.g., 10% acetic acid)
-
Plate reader capable of measuring absorbance at 570-590 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth throughout the experiment and incubate overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours).
-
Washing: Gently wash the cells twice with PBS to remove dead, detached cells.
-
Fixation: Fix the adherent cells with the fixation solution for 15-20 minutes at room temperature.
-
Staining: Remove the fixation solution and stain the cells with the 0.1% Crystal Violet solution for 20-30 minutes at room temperature.[10]
-
Washing: Gently wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilization: Add the solubilization solution to each well to dissolve the stain.
-
Absorbance Measurement: Measure the absorbance of each well using a plate reader. The absorbance is proportional to the number of viable, adherent cells.
Western Blotting for Phosphorylated Axl, Mer, and CSF1R
This protocol allows for the detection of the activated (phosphorylated) forms of Adrixetinib's targets, providing a direct measure of target engagement.
Materials:
-
Cancer cell lines or tumor tissue lysates
-
Lysis buffer containing phosphatase and protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies specific for phosphorylated Axl, Mer, and CSF1R, and total Axl, Mer, and CSF1R
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells or tissues in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[2]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total target proteins overnight at 4°C.[2]
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system. The ratio of phosphorylated to total protein indicates the level of target activation.
Immunohistochemistry (IHC) for Axl, Mer, and CSF1R in Tumor Tissue
This protocol enables the visualization and quantification of target protein expression within the histological context of tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution to block endogenous peroxidase activity
-
Blocking solution (e.g., normal goat serum)
-
Primary antibodies specific for Axl, Mer, and CSF1R
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen solution
-
Hematoxylin counterstain
-
Mounting medium
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the target antigens.
-
Peroxidase Blocking: Incubate the sections with hydrogen peroxide to quench endogenous peroxidase activity.
-
Blocking: Apply the blocking solution to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary antibodies against Axl, Mer, or CSF1R.
-
Secondary Antibody Incubation: Apply the biotinylated secondary antibody.
-
Signal Amplification: Incubate with streptavidin-HRP conjugate.
-
Chromogenic Detection: Apply the DAB solution to visualize the antibody binding (brown precipitate).
-
Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a coverslip.
-
Imaging and Analysis: Examine the slides under a microscope and quantify the staining intensity and percentage of positive cells.
Visualizing the Adrixetinib Signaling Pathway and Experimental Workflow
To further elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Adrixetinib inhibits Axl, Mer, and CSF1R signaling.
Caption: Workflow for Adrixetinib biomarker discovery.
References
- 1. First-in-human phase 1/1b study to evaluate sitravatinib in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Western blot for Phosphorylated Proteins_AntibodySystem [antibodysystem.com]
- 3. mdpi.com [mdpi.com]
- 4. A comparison of sunitinib with cabozantinib, crizotinib, and savolitinib for treatment of advanced papillary renal cell carcinoma: a randomised, open-label, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. actionkidneycancer.org [actionkidneycancer.org]
- 6. researchgate.net [researchgate.net]
- 7. First-in-human phase 1/1b study to evaluate sitravatinib in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First-in-human phase 1/1b study to evaluate sitravatinib in patients with advanced solid tumors | springermedizin.de [springermedizin.de]
- 9. researchgate.net [researchgate.net]
- 10. clyte.tech [clyte.tech]
Head-to-Head Comparison: Adrixetinib TFA vs. Sitravatinib in Preclinical and Clinical Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two multi-targeted kinase inhibitors, Adrixetinib (Q702) and Sitravatinib. While direct head-to-head studies are not yet available, this document synthesizes published preclinical and clinical data to offer an objective evaluation of their respective pharmacological profiles, efficacy, and mechanisms of action.
Overview and Mechanism of Action
Adrixetinib (Q702) is a potent, orally bioavailable small molecule inhibitor that selectively targets the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases (RTKs) and Colony-Stimulating Factor 1 Receptor (CSF1R)[1][2]. By inhibiting these key regulators of the tumor microenvironment (TME), Adrixetinib aims to reverse immunosuppression, primarily by modulating the activity of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs)[3][4]. This targeted approach is designed to enhance anti-tumor immunity and potentially synergize with immunotherapies[3][5].
Sitravatinib is also an orally available, multi-targeted tyrosine kinase inhibitor with a broader spectrum of activity. It potently inhibits TAM kinases, as well as split-family kinases including VEGFR and KIT, and other oncogenic drivers such as MET and RET[6][7][8][9]. Sitravatinib's mechanism of action involves the dual targeting of tumor cell proliferation and angiogenesis, alongside the modulation of the tumor immune microenvironment[6][10]. By reducing immunosuppressive cells and potentially increasing the immunogenicity of tumors, Sitravatinib is also being investigated in combination with checkpoint inhibitors[8][11].
Target Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Adrixetinib and Sitravatinib against a panel of relevant kinases, providing a quantitative comparison of their potency and selectivity.
| Target Kinase | Adrixetinib (Q702) IC50 (nM) | Sitravatinib IC50 (nM) |
| Axl | Data not available in searched results | 1.5[6] |
| Mer | Data not available in searched results | 2[6] |
| CSF1R | Data not available in searched results | Data not available in searched results |
| VEGFR1 | Data not available in searched results | 6[6] |
| VEGFR2 | Data not available in searched results | 5[6] |
| VEGFR3 | Data not available in searched results | 2[6] |
| KIT | Data not available in searched results | 6[6] |
| FLT3 | Data not available in searched results | 6[6] |
| DDR1 | Data not available in searched results | 29[6] |
| DDR2 | Data not available in searched results | 0.5[6] |
| TRKA | Data not available in searched results | 5[6] |
| TRKB | Data not available in searched results | 9[6] |
| c-Met | Data not available in searched results | Low nanomolar range (1-200 nM)[7] |
| PDGFR | Data not available in searched results | Low nanomolar range (1-200 nM)[7] |
| Ephrin Receptors | Data not available in searched results | Low nanomolar range (1-200 nM)[7] |
Preclinical Efficacy
In Vitro Cellular Activity
This table outlines the in vitro anti-proliferative effects of both inhibitors in various cancer cell lines.
| Cell Line | Cancer Type | Adrixetinib (Q702) IC50 (µM) | Sitravatinib IC50 (µM) |
| EMT6 | Mouse Triple-Negative Breast Cancer | 8.4[5] | Data not available in searched results |
| KLN205 | Mouse Lung Squamous Cell Carcinoma | Data not available in searched results | ~1[6] |
| E0771 | Mouse Medullary Breast Adenocarcinoma | Data not available in searched results | ~1[6] |
| CT1B-A5 | Mouse Tumor Cell Line | Data not available in searched results | ~1[6] |
In Vivo Tumor Models
The following table summarizes the in vivo anti-tumor activity of Adrixetinib and Sitravatinib in preclinical xenograft models.
| Tumor Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| EMT6 Syngeneic Mouse Model | Adrixetinib (10 mg/kg) | Oral, daily | 54.3 | [5] |
| EMT6 Syngeneic Mouse Model | Adrixetinib (30 mg/kg) | Oral, daily | 64.9 | [5] |
| EMT6 Syngeneic Mouse Model | Adrixetinib (100 mg/kg) | Oral, daily | 84.6 | [5] |
| CT1B-A5 Syngeneic Mouse Model | Sitravatinib (20 mg/kg) | Oral, once per day for 6 days | Significant tumor regression | [6] |
| TKI-resistant tumor models | Sitravatinib | Not specified | Enhanced primary tumor growth inhibition | [12][13] |
Pharmacokinetics
A summary of key pharmacokinetic parameters for both compounds is presented below.
| Parameter | Adrixetinib (Q702) | Sitravatinib |
| Administration | Oral[1][3] | Oral[8][14] |
| Half-life (t1/2) | Data not available in searched results | 42.1–51.5 h[15] |
| Cmax | Dose-dependent increase observed[16][17] | Data not available in searched results |
| AUC | Dose-dependent increase observed[16][17] | Data not available in searched results |
| Clinical Dose | 100 mg or 120 mg (in combination with pembrolizumab)[16][17] | 100 mg malate once daily (proposed therapeutic dose)[18] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways targeted by Adrixetinib and Sitravatinib.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Adrixetinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. A Novel Selective Axl/Mer/CSF1R Kinase Inhibitor as a Cancer Immunotherapeutic Agent Targeting Both Immune and Tumor Cells in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Significant blockade of multiple receptor tyrosine kinases by MGCD516 (Sitravatinib), a novel small molecule inhibitor, shows potent anti-tumor activity in preclinical models of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sitravatinib plus nivolumab in NSCLC | Cancer Biology [blogs.shu.edu]
- 9. selleckchem.com [selleckchem.com]
- 10. Mirati Therapeutics Presents Data From Ongoing Clinical Trials Of Sitravatinib In Combination With Nivolumab At The SITC 34th Annual Meeting [prnewswire.com]
- 11. targetedonc.com [targetedonc.com]
- 12. Enhanced efficacy of sitravatinib in metastatic models of antiangiogenic therapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Targeting multiple receptor tyrosine kinases with sitravatinib: A Phase 1b study in advanced renal cell carcinoma and castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. First-in-human phase 1/1b study to evaluate sitravatinib in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. researchgate.net [researchgate.net]
- 18. Concentration-QTc modeling of sitravatinib in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation and Comparative Analysis of Adrixetinib TFA in Oncology Research
For Immediate Release
This comparison guide provides an objective analysis of the published findings for Adrixetinib (Q702) TFA, a selective inhibitor of Axl, Mer, and CSF1R receptor tyrosine kinases. Designed for researchers, scientists, and drug development professionals, this document summarizes key preclinical and clinical data, offers a comparison with alternative therapies, and provides detailed experimental protocols for critical assays.
Executive Summary
Adrixetinib (Q702) is an orally administered small molecule inhibitor targeting key pathways in the tumor microenvironment (TME) that contribute to immune suppression and therapeutic resistance.[1][2] Published preclinical data from its developer, Qurient, demonstrates its potential to remodel the TME by reducing immunosuppressive M2 macrophages and myeloid-derived suppressor cells (MDSCs) while promoting the activity of anti-tumor M1 macrophages and CD8+ T cells.[1][3] Early clinical data from a Phase 1b/2 study in combination with pembrolizumab has shown a manageable safety profile and preliminary anti-tumor activity in patients with advanced solid tumors who have progressed on prior anti-PD-1/PD-L1 therapy.[4][5]
This guide aims to provide an independent perspective by comparing the available data on Adrixetinib with other notable Axl, Mer, and/or CSF1R inhibitors, namely Bemcentinib and Sitravatinib. While direct head-to-head independent validation studies for Adrixetinib are not yet publicly available, this guide collates existing data to facilitate an informed comparative assessment.
Comparative Analysis of Adrixetinib and Alternatives
The following tables summarize the available quantitative data for Adrixetinib and its comparators, Bemcentinib and Sitravatinib. This data is compiled from manufacturer publications, clinical trial abstracts, and peer-reviewed articles.
| Table 1: Preclinical Efficacy and Target Inhibition | |||
| Compound | Target Kinases | Key Preclinical Findings | Reference |
| Adrixetinib (Q702) | Axl, Mer, CSF1R | Induces dose-dependent cytotoxicity and apoptosis in tumor cell lines. In syngeneic mouse models, it remodels the TME by decreasing M2 macrophages and MDSCs, and increasing M1 macrophages and CD8+ T cells. Also increases MHC-I expression on tumor cells. | [1][3] |
| Bemcentinib (BGB324) | Axl | Inhibits Axl kinase activity with an IC50 of 14 nM. Blocks tumor spread and prolongs survival in metastatic breast cancer models. | |
| Sitravatinib (MGCD516) | TAM family (Tyro3, Axl, Mer), VEGFR2, c-Kit, MET | Demonstrates anti-proliferative effects in various solid tumor cell lines and potent anti-tumor activity in xenograft models of lung cancer and sarcoma. |
| Table 2: Clinical Trial Data Summary | |||||
| Compound | Trial Identifier | Phase | Indication | Key Outcomes | Reference |
| Adrixetinib (Q702) + Pembrolizumab | NCT05438420 | 1b/2 | Advanced Solid Tumors (post-PD-1/PD-L1) | Manageable safety profile. Recommended Phase 2 dose of Adrixetinib is 120 mg (week on/off). 1 confirmed complete response in metastatic gastric cancer and 6 patients with stable disease out of 29 patients. Most common treatment-related adverse events (TRAEs) were AST/ALT increase. | [4][5] |
| Bemcentinib + Docetaxel | - | 1 | Advanced Non-Small Cell Lung Cancer | Maximum tolerated dose was docetaxel 60 mg/m² with G-CSF support plus bemcentinib 400 mg load followed by 200 mg daily. Main TRAEs were neutropenia, diarrhea, and fatigue. | |
| Sitravatinib | NCT02219711 | 1/1b | Advanced Solid Tumors | Maximum tolerated dose was 150 mg daily; 120 mg daily was the recommended dose for further study. Overall objective response rate was 11.8% in phase 1b. Most common TRAEs were diarrhea, fatigue, hypertension, and nausea. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway of Adrixetinib and a general workflow for evaluating the effects of tyrosine kinase inhibitors on the tumor microenvironment.
References
- 1. Q702 : Axl/Mer/CSF1R Triple Inhibitor | Qurient [qurient.com]
- 2. businesswire.com [businesswire.com]
- 3. A Novel Selective Axl/Mer/CSF1R Kinase Inhibitor as a Cancer Immunotherapeutic Agent Targeting Both Immune and Tumor Cells in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Adrixetinib TFA: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and regulatory compliance. Adrixetinib trifluoroacetate (TFA), a potent Axl/Mer/CSF1R protein tyrosine kinase inhibitor, requires careful consideration for its disposal due to the presence of the trifluoroacetic acid salt. This guide provides essential, step-by-step procedural information for the safe disposal of Adrixetinib TFA, drawing from established safety protocols for trifluoroacetic acid and related compounds.
Core Principles of this compound Disposal
The primary consideration for the disposal of this compound is the hazardous nature of the trifluoroacetic acid (TFA) component. TFA is a corrosive chemical that can cause severe skin burns and eye damage.[1][2] It is also harmful if inhaled and poses a threat to aquatic life with long-lasting effects.[1][2] Therefore, this compound waste must be treated as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.
Procedural Steps for Proper Disposal
Adherence to the following steps is crucial for the safe disposal of this compound:
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Waste Segregation:
-
Collect all waste containing this compound, including unused solutions, contaminated consumables (e.g., pipette tips, tubes), and personal protective equipment, in a designated and clearly labeled hazardous waste container.
-
Use a container that is compatible with trifluoroacetic acid, such as glass or polyethylene.[3]
-
-
Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "Adrixetinib Trifluoroacetate," and any other identifiers required by your institution.
-
Indicate the primary hazards, such as "Corrosive" and "Harmful."
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
For stock solutions, it is recommended to store them at -80°C for up to 6 months or -20°C for up to 1 month in a sealed container, away from moisture and light.[4]
-
-
Institutional Protocol:
-
Crucially, contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the this compound waste.[3] They will provide specific guidance and ensure compliance with all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Workflow for Hazardous Waste Disposal
The following diagram illustrates a generalized workflow for the handling and disposal of hazardous chemical waste within a laboratory setting.
Caption: General workflow for hazardous chemical waste disposal in a laboratory.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for this compound, if available from your supplier, and adhere to all protocols and regulations established by your institution's Environmental Health and Safety department.
References
Personal protective equipment for handling Adrixetinib TFA
Essential Safety and Handling Guide for Adrixetinib TFA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), handling, and disposal are based on the hazardous properties of both the active pharmaceutical ingredient, Adrixetinib, an antineoplastic agent, and the trifluoroacetic acid (TFA) salt. No specific Safety Data Sheet (SDS) for this compound was located; therefore, these guidelines are derived from information on potent compounds, antineoplastic agents, and trifluoroacetic acid.
Personal Protective Equipment (PPE)
Due to the potent, antineoplastic nature of Adrixetinib and the corrosive properties of TFA, a comprehensive PPE strategy is mandatory to prevent exposure.[1] The following table summarizes the recommended PPE for various stages of handling.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquoting (Dry Powder) | Safety glasses with side shields or goggles and a face shield | Double gloving with chemotherapy-rated nitrile gloves | Disposable, solid-front, back-closure gown made of low-lint material | NIOSH-approved N95 or higher respirator (use within a chemical fume hood) |
| Solution Preparation/Handling | Chemical splash goggles and a face shield | Double gloving with chemotherapy-rated nitrile gloves | Coated, fluid-resistant disposable gown | Use within a chemical fume hood. If outside a hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber) over nitrile gloves | Chemical-resistant apron or suit over a disposable gown | NIOSH-approved respirator with an organic vapor cartridge and P100 particulate filter |
| Waste Disposal | Safety glasses with side shields or goggles | Chemotherapy-rated nitrile gloves | Disposable gown | Not generally required if handling closed waste containers |
Safe Handling and Operational Plans
Engineering Controls:
-
All work with this compound, especially handling of the solid form and preparation of solutions, must be conducted in a properly functioning chemical fume hood.[2]
-
A designated area for handling potent compounds should be established.
General Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is readily available and inspected for integrity. Prepare the work area within the chemical fume hood by covering the surface with absorbent, plastic-backed liners.
-
Weighing: When weighing the solid compound, use a containment balance enclosure or perform the task in a chemical fume hood to minimize aerosol generation.
-
Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to avoid splashing. If diluting acids, always add acid to water.[2]
-
Personal Hygiene: After handling, and before leaving the laboratory, remove all PPE and wash hands thoroughly with soap and water.[3] Do not eat, drink, or smoke in areas where this compound is handled.[3]
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids, and seek immediate medical attention.[3][4]
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[3] Remove contaminated clothing and launder it before reuse.[3] Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Disposal Plan
All waste contaminated with this compound is considered hazardous waste and must be disposed of accordingly.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste (Gloves, Gowns, Liners, etc.) | Labeled, sealed, and puncture-resistant hazardous waste container | Segregate from other waste streams. Arrange for collection by a certified hazardous waste disposal service. |
| Sharps (Needles, Syringes) | Puncture-proof sharps container labeled for chemotherapy waste | Never recap needles. Dispose of the entire assembly in the sharps container. |
| Liquid Waste (Unused Solutions) | Labeled, sealed, and chemical-resistant hazardous waste container | Do not pour down the drain.[2] The container should be clearly labeled with the contents. Arrange for collection by a certified hazardous waste disposal service. |
Experimental Protocols
Spill Cleanup Protocol (Minor Spill < 5 mL within a chemical fume hood):
-
Alert others in the immediate area.
-
Contain the spill with absorbent pads from a chemical spill kit.
-
Neutralize (if appropriate for TFA) with a mild base such as sodium bicarbonate, working from the outside in.
-
Clean the area with a detergent solution and then rinse with water.
-
Collect all contaminated materials (absorbent pads, gloves, etc.) in a labeled hazardous waste container.
-
For larger spills or spills outside of a fume hood, evacuate the area and contact the institution's environmental health and safety (EHS) office immediately.[4]
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
